Product packaging for (2RS)-FPMPA(Cat. No.:CAS No. 135295-27-1)

(2RS)-FPMPA

Cat. No.: B151160
CAS No.: 135295-27-1
M. Wt: 305.20 g/mol
InChI Key: BFZJTDBFUROXJA-UHFFFAOYSA-N
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Description

highly selective antiretroviral agent in vivo & vitro;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FN5O4P B151160 (2RS)-FPMPA CAS No. 135295-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135295-27-1

Molecular Formula

C9H13FN5O4P

Molecular Weight

305.20 g/mol

IUPAC Name

[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18)

InChI Key

BFZJTDBFUROXJA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N

Synonyms

3-FPMPA
9-(3-fluoro-2-phosphonylmethoxypropyl)adenine

Origin of Product

United States

Foundational & Exploratory

The Advent of a Selective Antiretroviral Agent: A Technical History of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of antiviral drug discovery, the development of acyclic nucleoside phosphonates (ANPs) marked a pivotal moment, offering a new class of potent and selective therapeutic agents. Among these, 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA) emerged as a significant analogue with a distinct profile of activity, primarily targeting retroviruses. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental data of FPMPA, tailored for researchers, scientists, and drug development professionals. The synthesis of this compound and its derivatives represented a strategic effort to enhance the therapeutic index and overcome resistance mechanisms encountered with earlier antiviral drugs.

Discovery and Historical Context

The discovery of FPMPA is rooted in the broader research program on acyclic nucleoside phosphonates at the Institute of Organic Chemistry and Biochemistry in Prague, led by the pioneering scientist Antonín Holý, in collaboration with Erik De Clercq at the Rega Institute for Medical Research in Leuven, Belgium. This research initially led to the discovery of highly successful antiviral drugs such as Cidofovir (HPMPC) and Adefovir (PMEA), which are active against a wide range of DNA viruses.

FPMPA was developed as a structural analogue of these earlier compounds, with a key modification: the introduction of a fluorine atom at the 3'-position of the acyclic side chain. This strategic fluorination was intended to alter the biological properties of the molecule, potentially leading to a different spectrum of antiviral activity. The initial research described a new class of 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] (FPMP) derivatives of purines, with (RS)-FPMPA being a prominent member.

Antiviral Activity and Selectivity

Initial in vitro studies revealed that (RS)-FPMPA and its 2,6-diaminopurine counterpart, (RS)-FPMPDAP, exhibited marked and selective activity against a broad spectrum of retroviruses, including Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2).[1] This was a significant departure from the parent compounds, the 9-[(2S)-3-hydroxy-2-phosphonylmethoxypropyl] (HPMP) derivatives, which are primarily active against DNA viruses.[1]

The selectivity of (RS)-FPMPA for retroviruses was a key finding. It was demonstrated to be more selective as an in vitro antiretroviral agent than its predecessor, 9-(2-phosphonylmethoxyethyl)adenine (PMEA).[1] Furthermore, in vivo studies in mice showed that (RS)-FPMPA had a substantially higher therapeutic index in inhibiting Moloney murine sarcoma virus-induced tumor formation and associated mortality compared to PMEA.[1]

Quantitative Antiviral Data
Compound Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
(RS)-FPMPAHIV-1
(RS)-FPMPAHIV-2
(RS)-FPMPAMSV
PMEAHIV-1
PMEAMSV

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Mechanism of Action

The proposed mechanism of action for FPMPA is consistent with that of other acyclic nucleoside phosphonates. As a phosphonate, FPMPA bypasses the initial, often virus-specific, monophosphorylation step required by nucleoside analogues. It is subsequently phosphorylated by cellular enzymes to its active diphosphate metabolite, (RS)-FPMPApp.

This active metabolite, (RS)-FPMPApp, acts as a competitive inhibitor and an alternative substrate for the viral reverse transcriptase.[1] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, thus halting viral replication.[1] It was shown that (RS)-FPMPApp is a potent and selective inhibitor of HIV-1 reverse transcriptase, but not of host cell DNA polymerases such as HSV-1 DNA polymerase or DNA polymerase alpha, which accounts for its selective antiviral activity.[1]

Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication FPMPA 9-(3-Fluoro-2-phosphonyl- methoxypropyl)adenine (FPMPA) FPMPApp (RS)-FPMPA diphosphate [(RS)-FPMPApp] FPMPA->FPMPApp Cellular Kinases RT HIV-1 Reverse Transcriptase FPMPApp->RT Inhibits DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Catalyzes Chain_termination Chain Termination RT->Chain_termination Incorporates (RS)-FPMPApp

Mechanism of action of FPMPA.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies that would have been employed in the initial characterization of FPMPA, based on standard practices for antiviral drug discovery from that period.

Synthesis of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

A full, detailed account of the synthesis of (RS)-FPMPA is described in the primary literature.[1] The general approach for synthesizing acyclic nucleoside phosphonates involves the alkylation of a purine base with a suitably functionalized acyclic side chain. For FPMPA, this would involve a multi-step synthesis to generate the 3-fluoro-2-phosphonylmethoxypropyl side chain, followed by its coupling to adenine.

Synthesis_Workflow start Starting Materials step1 Synthesis of the 3-fluoro-2-hydroxypropyl intermediate start->step1 step2 Introduction of the phosphonomethoxy group step1->step2 step3 Alkylation of Adenine step2->step3 step4 Deprotection step3->step4 end 9-(3-Fluoro-2-phosphonyl- methoxypropyl)adenine (FPMPA) step4->end

General synthesis workflow for FPMPA.
Antiviral Activity Assays

The antiviral activity of FPMPA was determined against a panel of viruses, with a focus on retroviruses. The standard method for assessing antiviral efficacy is to measure the inhibition of virus-induced cytopathogenicity in cell culture.

Protocol for HIV-1 Antiviral Assay:

  • Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, H9, or CEM) are cultured in appropriate media.

  • Compound Preparation: A stock solution of (RS)-FPMPA is prepared and serially diluted to a range of concentrations.

  • Infection: Cells are infected with a standardized amount of HIV-1.

  • Treatment: The infected cells are then incubated with the various concentrations of (RS)-FPMPA. Control wells with infected, untreated cells and uninfected, untreated cells are included.

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:

    • Cell Viability: Using a colorimetric assay (e.g., MTT or XTT) to measure the viability of the host cells. In this case, a higher signal indicates better protection from virus-induced cell death.

    • Viral Antigen Expression: Measuring the level of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.

    • Reverse Transcriptase Activity: Measuring the activity of reverse transcriptase in the culture supernatant.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assays

To determine the selectivity of the antiviral effect, the cytotoxicity of the compound on uninfected host cells is assessed in parallel.

Protocol for Cytotoxicity Assay:

  • Cell Culture: The same host cell line used in the antiviral assay is cultured.

  • Treatment: Uninfected cells are incubated with the same serial dilutions of (RS)-FPMPA.

  • Incubation: The cells are incubated for the same duration as in the antiviral assay.

  • Endpoint Measurement: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT).

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of the active metabolite, (RS)-FPMPApp, on the viral enzyme is measured in a cell-free enzymatic assay.

Protocol for HIV-1 Reverse Transcriptase Inhibition Assay:

  • Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase is used. A template-primer, such as poly(rA)-oligo(dT), and a radiolabeled or fluorescently labeled deoxynucleotide triphosphate (e.g., ³H-dTTP) are used as substrates.

  • Inhibitor: The diphosphate of (RS)-FPMPA, (RS)-FPMPApp, is synthesized and prepared in a range of concentrations.

  • Reaction: The enzyme, template-primer, and inhibitor are pre-incubated. The reaction is initiated by the addition of the labeled dNTP.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Termination and Measurement: The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA is quantified. This is typically done by precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated.

Pharmacokinetics and In Vivo Efficacy

Conclusion

The discovery of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine represented a significant advancement in the field of acyclic nucleoside phosphonates. The strategic introduction of a fluorine atom resulted in a compound with a highly selective and potent antiretroviral activity, distinguishing it from its predecessors. Its mechanism of action, involving the inhibition of viral reverse transcriptase and chain termination, provided a solid rationale for its efficacy. While FPMPA itself has not progressed to widespread clinical use, the research and methodologies employed in its discovery and characterization have contributed valuable knowledge to the ongoing development of novel antiviral therapies. The foundational studies on FPMPA underscore the importance of targeted chemical modifications in optimizing the therapeutic profiles of antiviral agents.

References

(S)-FPMPA as a DNA Chain Terminator in HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-9-[3-fluoro-2-(phosphonomethoxy)propyl]adenine ((S)-FPMPA), more commonly known as Tenofovir Alafenamide (TAF), and its critical role as a DNA chain terminator in the inhibition of Human Immunodeficiency Virus (HIV). (S)-FPMPA is a next-generation prodrug of tenofovir, designed for enhanced plasma stability and more efficient intracellular delivery of the active antiviral agent, tenofovir diphosphate (TFV-DP).

Core Mechanism of Action

(S)-FPMPA is a nucleotide reverse transcriptase inhibitor (NRTI) that, upon oral administration, is efficiently absorbed and primarily hydrolyzed intracellularly by cathepsin A to tenofovir (TFV).[1] Cellular kinases then phosphorylate TFV to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1]

TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) with respect to the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] By mimicking dATP, TFV-DP is incorporated into the growing viral DNA chain during the reverse transcription of viral RNA.[1] However, because TFV-DP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby preventing the completion of viral DNA synthesis and subsequent integration into the host genome.[1] This targeted disruption of the viral replication cycle is the cornerstone of its anti-HIV efficacy.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of (S)-FPMPA and its active metabolite, TFV-DP, has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their efficacy.

CompoundAssay SystemIC50 (µM)Reference
Tenofovir Alafenamide (TAF)HIV-1BaL in TZM-bl cells0.0006 ± 0.0003[3]
Tenofovir Alafenamide (TAF)HIV-1BaL in foreskin explants (High Viral Titer)0.018 ± 0.004[3]
Tenofovir (TFV)HIV-1BaL in TZM-bl cells0.203 ± 0.069[3]
Tenofovir (TFV)HIV-1BaL in foreskin explants (High Viral Titer)3.69 ± 0.61[3]

Table 1: 50% Inhibitory Concentration (IC50) of Tenofovir Alafenamide and Tenofovir against HIV-1.

CompoundEnzyme TargetKi (µM)Reference
Tenofovir Diphosphate (TFV-DP)HIV Reverse Transcriptase (RNA-dependent)0.022[2]
Tenofovir Diphosphate (TFV-DP)HIV Reverse Transcriptase (DNA-dependent)1.55[2]

Table 2: Inhibition Constant (Ki) of Tenofovir Diphosphate against HIV Reverse Transcriptase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the protocols for key experiments used to evaluate the efficacy of (S)-FPMPA as a DNA chain terminator.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of HIV-1 reverse transcriptase by 50% (IC50).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxyadenosine triphosphate (dATP)

  • [³H]-Thymidine triphosphate ([³H]TTP)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • Dithiothreitol (DTT)

  • KCl

  • Nonidet P-40

  • Test compound ((S)-FPMPA or its active metabolite)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl₂, DTT, KCl, and Nonidet P-40.

  • Add the poly(rA)-oligo(dT) template-primer and dATP to the reaction mixture.

  • Serially dilute the test compound in the reaction mixture across a 96-well plate.

  • Initiate the reaction by adding recombinant HIV-1 RT and [³H]TTP to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction by adding cold TCA.

  • Precipitate the newly synthesized [³H]-labeled DNA on ice.

  • Collect the precipitated DNA by filtering the reaction mixtures through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DNA Chain Termination Assay

This assay directly visualizes the termination of DNA synthesis by the incorporation of the chain-terminating nucleotide analog.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Single-stranded DNA or RNA template

  • Fluorescently or radioactively labeled DNA primer

  • Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, TTP)

  • Chain-terminating nucleotide analog (e.g., TFV-DP)

  • Reaction buffer (similar to the RT inhibition assay)

  • Denaturing polyacrylamide gel

  • Gel loading buffer

  • Phosphorimager or fluorescence scanner

Procedure:

  • Anneal the labeled primer to the template DNA/RNA.

  • Prepare reaction mixtures containing the primer-template complex, reaction buffer, and all four dNTPs.

  • Add varying concentrations of the chain-terminating nucleotide analog (TFV-DP) to the reaction tubes. Include a control reaction with no analog.

  • Initiate the reactions by adding HIV-1 RT.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding a gel loading buffer containing a stop solution (e.g., EDTA and formamide).

  • Denature the DNA products by heating at 95°C.

  • Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the DNA fragments using a phosphorimager (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled primers).

  • The presence of shorter DNA fragments in the lanes containing the nucleotide analog, corresponding to termination events, confirms its chain-terminating activity. The intensity and length of these fragments can provide information on the efficiency of incorporation and termination.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 Cellular Environment cluster_1 HIV Reverse Transcription S_FPMPA (S)-FPMPA (Tenofovir Alafenamide) TFV Tenofovir (TFV) S_FPMPA->TFV Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases RT HIV Reverse Transcriptase TFV_DP->RT Competitive Inhibition TFV_DP->RT Viral_RNA Viral RNA Template Viral_RNA->RT dATP dATP (Natural Substrate) dATP->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Incorporation Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Incorporation of TFV-DP

Caption: Mechanism of action of (S)-FPMPA as an HIV DNA chain terminator.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prep_Reagents Prepare Reaction Mixture (Buffer, Template-Primer, dNTPs) Add_Enzyme Add HIV-1 RT to Initiate Reaction Prep_Reagents->Add_Enzyme Prep_Inhibitor Prepare Serial Dilutions of (S)-FPMPA metabolite Prep_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Products by Gel Electrophoresis Terminate->Separate Visualize Visualize DNA Fragments Separate->Visualize Analyze Analyze Data & Determine IC50/Chain Termination Visualize->Analyze

Caption: General experimental workflow for in vitro evaluation of (S)-FPMPA.

G Start HIV Infection ReverseTranscription Reverse Transcription of Viral RNA to DNA Start->ReverseTranscription S_FPMPA_Action (S)-FPMPA Active Metabolite (TFV-DP) Competes with dATP ReverseTranscription->S_FPMPA_Action Target ChainTermination Incorporation of TFV-DP Leads to DNA Chain Termination S_FPMPA_Action->ChainTermination Inhibition Inhibition of Viral DNA Synthesis ChainTermination->Inhibition NoReplication Prevention of Viral Replication Inhibition->NoReplication

Caption: Logical flow of (S)-FPMPA's role in inhibiting HIV replication.

References

The Pharmacokinetics and Metabolism of FPMPA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic nucleoside phosphonates (ANPs) represent a critical class of antiviral agents, with 3-fluoro-2-(phosphonomethoxy)propyl]adenine (FPMPA) and its derivatives demonstrating significant potential in the treatment of retroviral infections, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). A key challenge in the clinical development of ANPs is their inherent polarity, which leads to low oral bioavailability. To overcome this limitation, various prodrug strategies have been developed to enhance gastrointestinal absorption and intracellular delivery. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of FPMPA derivatives, summarizing available quantitative data, detailing experimental methodologies, and visualizing key metabolic pathways.

Pharmacokinetics of FPMPA Derivatives

The pharmacokinetic profile of FPMPA and its prodrugs is characterized by the need to deliver the active parent compound to target cells, where it can be anabolized to its pharmacologically active diphosphate form. Due to the limited publicly available quantitative pharmacokinetic data specifically for FPMPA derivatives, this section draws upon data from closely related acyclic nucleoside phosphonates, such as Tenofovir (PMPA), to infer likely pharmacokinetic characteristics.

Data Presentation: Pharmacokinetic Parameters of Acyclic Nucleoside Phosphonates

While specific tabular data for FPMPA derivatives are scarce in the public domain, the following table presents representative pharmacokinetic parameters for the related compound PMPA (Tenofovir) following intravenous administration in humans. This data provides a baseline for understanding the likely systemic behavior of FPMPA.

ParameterValueSpeciesReference
Cmax (1 mg/kg dose) 2.7 ± 0.9 µg/mLHuman[1]
Cmax (3 mg/kg dose) 9.1 ± 2.1 µg/mLHuman[1]
Terminal Half-life (1 mg/kg dose) 4.5 ± 0.6 hHuman[1]
Terminal Half-life (3 mg/kg dose) 7.1 ± 1.3 hHuman[1]
Renal Clearance Major route of eliminationHuman[1]

Metabolism of FPMPA Derivatives

The therapeutic efficacy of FPMPA derivatives is contingent on their intracellular conversion to the active diphosphate metabolite, (S)-FPMPApp. This metabolic activation is a critical step in the mechanism of action, as the diphosphate form is a potent inhibitor of viral reverse transcriptase.

Intracellular Phosphorylation Pathway

The metabolic activation of FPMPA is a two-step phosphorylation process catalyzed by host cellular enzymes.

FPMPA FPMPA FPMPAp (S)-FPMPAp (monophosphate) FPMPA->FPMPAp Cellular Kinases FPMPApp (S)-FPMPApp (diphosphate) FPMPAp->FPMPApp Cellular Kinases Inhibition Inhibition of Viral Reverse Transcriptase FPMPApp->Inhibition

Caption: Intracellular phosphorylation of FPMPA.

Prodrug Metabolism

To enhance oral bioavailability, FPMPA is often administered as a prodrug. These prodrugs are designed to be stable in the gastrointestinal tract, permeable across the intestinal epithelium, and then rapidly converted to the parent FPMPA molecule within the body. A common strategy involves esterification of the phosphonate group.

cluster_GI Gastrointestinal Lumen cluster_Intestinal_Cell Intestinal Epithelial Cell cluster_Blood Systemic Circulation cluster_Target_Cell Target Cell Prodrug_GI FPMPA Prodrug (e.g., esterified) Prodrug_Cell FPMPA Prodrug Prodrug_GI->Prodrug_Cell Absorption FPMPA_Cell FPMPA Prodrug_Cell->FPMPA_Cell Esterases FPMPA_Blood FPMPA FPMPA_Cell->FPMPA_Blood FPMPA_Target FPMPA FPMPA_Blood->FPMPA_Target Uptake FPMPApp_Target (S)-FPMPApp FPMPA_Target->FPMPApp_Target Phosphorylation

Caption: General metabolic pathway of an FPMPA prodrug.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetic and metabolic properties of FPMPA derivatives. Below are generalized methodologies based on common practices for analyzing nucleoside phosphonates.

Quantification of FPMPA in Biological Matrices

Objective: To determine the concentration of FPMPA in plasma or tissue homogenates.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and specificity.

Sample Preparation:

  • Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte is collected for analysis.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for FPMPA and an internal standard.

In Vitro Metabolism Studies

Objective: To investigate the intracellular phosphorylation of FPMPA.

Methodology:

  • Cell Culture: Target cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured in appropriate media.

  • Incubation: Cells are incubated with radiolabeled ([¹⁴C] or [³H]) FPMPA at various concentrations and for different time points.

  • Cell Lysis: After incubation, cells are washed and lysed to release intracellular contents.

  • Metabolite Separation: The cell lysate is analyzed by anion-exchange HPLC to separate the parent drug from its phosphorylated metabolites (FPMPAp and FPMPApp).

  • Quantification: The amount of radioactivity in the fractions corresponding to FPMPA, FPMPAp, and FPMPApp is measured using a scintillation counter.

Conclusion

The development of FPMPA derivatives as potent antiviral agents is critically dependent on a thorough understanding of their pharmacokinetic and metabolic profiles. Prodrug strategies have proven essential for overcoming the bioavailability challenges associated with this class of compounds. The intracellular phosphorylation to the active diphosphate metabolite is the key metabolic activation step. Further research providing detailed quantitative pharmacokinetic data and elucidating the specific enzymes involved in the metabolism of FPMPA and its prodrugs will be crucial for their successful clinical translation. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in this important therapeutic area.

References

(S)-FPMPA: An In-depth Analysis of its In Vivo Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine, or (S)-FPMPA, is an acyclic nucleoside phosphonate with demonstrated potent and selective activity against retroviruses. This technical guide provides a comprehensive overview of the in vivo therapeutic index of (S)-FPMPA, drawing from key preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the drug development process, offering insights into the compound's efficacy, toxicity, and underlying mechanisms of action.

Quantitative Efficacy and Toxicity Data

The following tables summarize the in vivo efficacy and toxicity data for (S)-FPMPA in two distinct animal models: a murine retroviral-induced sarcoma model and a feline immunodeficiency virus (FIV) infection model. These data are crucial for assessing the therapeutic window of the compound.

Table 1: In Vivo Efficacy of (S)-FPMPA in the Moloney Murine Sarcoma Virus (MSV) Model
Treatment GroupDose (mg/kg/day)Administration RouteMean Day of Tumor Appearance (± SD)% Increase in Lifespan
Control (untreated)--7.0 ± 0.00
(S)-FPMPA50Subcutaneous12.0 ± 1.471
(S)-FPMPA20Subcutaneous10.5 ± 0.750
(S)-FPMPA5Subcutaneous9.0 ± 0.829
PMEA (Adefovir)50Subcutaneous9.8 ± 0.540
PMEA (Adefovir)20Subcutaneous8.5 ± 0.621

Data extracted from Balzarini et al., 1991.

Table 2: In Vivo Toxicity of (S)-FPMPA in Mice
CompoundLD50 (mg/kg)
(S)-FPMPA>500
PMEA (Adefovir)200-400

Data extracted from Balzarini et al., 1991.

Table 3: Efficacy of (S)-FPMPA in Feline Immunodeficiency Virus (FIV) Infected Cats
Treatment GroupDose (mg/kg)Administration RouteFrequencyOutcome
(S)-FPMPA25SubcutaneousTwice weeklyAmelioration of clinical symptoms (stomatitis), improved Karnofsky's score, increased CD4+ lymphocyte counts, and reduced proviral DNA levels. No hematologic side effects observed.
PMEA (Adefovir)10SubcutaneousTwice weeklyAmelioration of clinical symptoms. Hematologic side effects were noted.
Placebo-SubcutaneousTwice weeklyProgression of clinical symptoms.

Data extracted from Hartmann et al., 1998.[1]

Experimental Protocols

Moloney Murine Sarcoma Virus (MSV) Induced Tumor Model in Mice

Objective: To evaluate the in vivo anti-retroviral efficacy of (S)-FPMPA by assessing its ability to inhibit MSV-induced tumor formation and increase the lifespan of infected mice.

Animal Model:

  • Species: Mouse

  • Strain: NMRI mice

  • Age: Newborn (2-3 days old)

Virus and Inoculation:

  • Virus: Moloney murine sarcoma virus (MSV)

  • Inoculation Route: Intramuscular injection into the left hind leg.

  • Virus Titer: Sufficient to induce palpable tumors within 7 days and mortality within 12-14 days in untreated control animals.

Drug Administration:

  • Compounds: (S)-FPMPA, PMEA (adefovir) as a comparator.

  • Formulation: Dissolved in phosphate-buffered saline (PBS).

  • Administration Route: Subcutaneous injection.

  • Dosing Regimen: Once daily for 5 consecutive days, starting within 1-2 hours after virus inoculation.

Efficacy Parameters:

  • Tumor Development: Palpation of the injection site daily to record the day of first tumor appearance.

  • Survival: Monitoring and recording of daily mortality to calculate the mean lifespan and the percentage increase in lifespan compared to the untreated control group.

Toxicity Assessment:

  • Lethal Dose 50 (LD50): Determined by administering escalating single doses of the compounds to healthy mice and observing mortality over a 14-day period.

Feline Immunodeficiency Virus (FIV) Infection Model in Cats

Objective: To assess the therapeutic efficacy and safety of (S)-FPMPA in a naturally occurring, clinically relevant retroviral infection model.

Animal Model:

  • Species: Domestic cat (Felis catus)

  • Infection: Naturally infected with Feline Immunodeficiency Virus (FIV).

  • Inclusion Criteria: Cats with clinical signs of FIV infection, such as stomatitis.

Study Design:

  • Type: Double-blind, placebo-controlled study.

  • Groups: (S)-FPMPA treatment group, PMEA (adefovir) treatment group, and a placebo control group.

Drug Administration:

  • Compounds: (S)-FPMPA, PMEA (adefovir).

  • Formulation: Administered as a subcutaneous injection.

  • Dosing Regimen: Twice weekly for the duration of the study.

Efficacy Parameters:

  • Clinical Assessment: Evaluation of clinical signs, with a particular focus on the severity of stomatitis. A Karnofsky score, adapted for cats, was used to quantify the clinical status.

  • Immunological Parameters: Monitoring of CD4+ lymphocyte counts in peripheral blood.

  • Virological Parameters: Measurement of proviral DNA levels in peripheral blood mononuclear cells (PBMCs).

Safety and Toxicity Assessment:

  • Hematology: Regular monitoring of complete blood counts to detect any potential hematological side effects.

Mechanism of Action and Signaling Pathway

(S)-FPMPA exerts its antiviral effect as a prodrug. Upon entering a host cell, it is phosphorylated by cellular enzymes to its active diphosphate metabolite, (S)-FPMPApp. This active form then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. The incorporation of (S)-FPMPApp leads to chain termination, thus halting viral replication.

G cluster_cell Host Cell cluster_virus Retrovirus Replication S_FPMPA (S)-FPMPA S_FPMPAp (S)-FPMPA-p S_FPMPA->S_FPMPAp Cellular Kinases S_FPMPApp (S)-FPMPApp (Active) S_FPMPAp->S_FPMPApp Cellular Kinases Reverse_Transcriptase Reverse Transcriptase S_FPMPApp->Reverse_Transcriptase Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA (ssDNA) Viral_RNA->Viral_DNA Reverse Transcription Viral_dsDNA Viral dsDNA Viral_DNA->Viral_dsDNA DNA Synthesis

Caption: Intracellular activation of (S)-FPMPA and inhibition of viral reverse transcriptase.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key in vivo experiments described in this guide.

G cluster_msv MSV Mouse Model Workflow Start Newborn NMRI Mice Inoculation Intramuscular MSV Inoculation Start->Inoculation Toxicity LD50 Determination (Separate Cohort) Start->Toxicity Treatment Daily Subcutaneous Treatment (S-FPMPA or PMEA) for 5 days Inoculation->Treatment Observation Daily Monitoring for Tumor Appearance and Survival Treatment->Observation Data_Analysis Data Analysis: - Mean day of tumor appearance - % Increase in lifespan Observation->Data_Analysis

Caption: Workflow for the Moloney Murine Sarcoma Virus (MSV) in vivo efficacy study.

G cluster_fiv FIV Cat Model Workflow Start Naturally FIV-Infected Cats with Clinical Signs Grouping Randomization into Treatment Groups: - (S)-FPMPA - PMEA - Placebo Start->Grouping Treatment Twice Weekly Subcutaneous Injections Grouping->Treatment Monitoring Regular Monitoring: - Clinical Signs (Stomatitis, Karnofsky Score) - Blood Samples (CD4+ Counts, Proviral DNA) - Hematology Treatment->Monitoring Data_Analysis Data Analysis: - Comparison of Clinical, Immunological, and Virological Parameters Monitoring->Data_Analysis

Caption: Workflow for the Feline Immunodeficiency Virus (FIV) in vivo efficacy study.

Conclusion

The in vivo data presented in this technical guide demonstrate that (S)-FPMPA possesses a favorable therapeutic index, particularly when compared to the structurally related compound PMEA (adefovir). In the MSV mouse model, (S)-FPMPA exhibited superior efficacy in delaying tumor onset and increasing lifespan, coupled with a significantly lower toxicity profile. These findings are corroborated by the study in FIV-infected cats, where (S)-FPMPA effectively ameliorated clinical symptoms without the hematological side effects observed with PMEA. The mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral reverse transcriptase, provides a clear rationale for its potent anti-retroviral activity. The detailed experimental protocols and workflows provided herein offer a valuable resource for the design and execution of future preclinical studies investigating (S)-FPMPA and other novel antiviral agents.

References

An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of FPMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-2-(phosphonomethoxy)propyl]adenine (FPMPA) is an acyclic nucleoside phosphonate (ANP) with recognized antiviral activity, particularly against the human immunodeficiency virus (HIV). As with other ANPs, its efficacy is contingent upon its ability to enter host cells and undergo intracellular phosphorylation to its active diphosphate metabolite, which can then inhibit viral polymerases. However, the inherent negative charge of the phosphonate group at physiological pH significantly hinders its passive diffusion across cellular membranes, necessitating a deeper understanding of its cellular uptake and metabolic activation pathways. This technical guide provides a comprehensive overview of the cellular uptake and phosphorylation of FPMPA, drawing upon data from the closely related and well-studied analog, tenofovir (PMPA), due to a lack of specific quantitative studies on FPMPA. This document outlines the mechanisms of cellular entry, the enzymatic processes involved in its activation, and the experimental protocols used to quantify these events.

Cellular Uptake of Acyclic Nucleoside Phosphonates

The cellular membrane presents a formidable barrier to negatively charged molecules like FPMPA. Consequently, the parent compound exhibits poor cellular permeability. To overcome this limitation, various prodrug strategies have been developed to mask the phosphonate group, thereby enhancing lipophilicity and facilitating cellular entry. Once inside the cell, these prodrug moieties are cleaved by intracellular enzymes to release the parent ANP.

While specific data for FPMPA is limited, studies on tenofovir (PMPA) and its oral prodrug tenofovir disoproxil fumarate (TDF) provide valuable insights into the differential uptake mechanisms. TDF, being more lipophilic, primarily enters cells via passive diffusion. In contrast, the parent compound, tenofovir, is taken up, albeit less efficiently, through endocytosis and potentially by organic anion transporters (OATs) in specific cell types.[1]

Quantitative Analysis of Cellular Uptake

The following table summarizes the cellular uptake of tenofovir (PMPA) and its prodrug TDF in different cell lines. This data serves as a proxy for understanding the potential uptake kinetics of FPMPA and its prospective prodrugs.

CompoundCell LineUptake Rate (pmol/10^6 cells/h)Reference
Tenofovir (PMPA)Vaginal Epithelial Cells (VK2)2.7[1]
Tenofovir (PMPA)Jurkat T Cells0.44[1]
Tenofovir Disoproxil Fumarate (TDF)Vaginal Epithelial Cells (VK2)42[1]
Tenofovir Disoproxil Fumarate (TDF)Jurkat T Cells4.8[1]

Intracellular Phosphorylation of FPMPA

Upon entering the cell, and after the cleavage of any prodrug moieties, FPMPA must be phosphorylated to its active form, FPMPA-diphosphate (FPMPApp). This two-step phosphorylation is catalyzed by cellular kinases. The first phosphorylation to FPMPA-monophosphate (FPMPAp) is a critical step, followed by a second phosphorylation to the active diphosphate. The active metabolite, FPMPApp, is a structural analog of deoxyadenosine triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase. Incorporation of FPMPApp into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group.

The efficiency of this phosphorylation cascade is a key determinant of the drug's antiviral potency. Studies with related ANPs have shown that the intracellular half-life of the diphosphate metabolite can be substantial, leading to a prolonged antiviral effect. For instance, the intracellular half-life of tenofovir diphosphate (TFV-DP) in activated peripheral blood mononuclear cells (PBMCs) is approximately 15.4 hours.[2]

Quantitative Analysis of Intracellular Metabolites

The table below presents data on the intracellular concentrations of tenofovir and its phosphorylated metabolites following exposure to either the parent drug or its prodrug, TDF. These values illustrate the significant enhancement in the formation of the active diphosphate metabolite when a prodrug approach is utilized.

Parent CompoundCell LineMetaboliteIntracellular ConcentrationIncubation ConditionsReference
Tenofovir (450 µM)VK2Tenofovir~15 pmol/10^6 cells1 h[1]
Tenofovir (450 µM)VK2TFV-MP~5 pmol/10^6 cells1 h[1]
Tenofovir (450 µM)VK2TFV-DP~1 pmol/10^6 cells1 h[1]
TDF (0.5 µM)VK2Tenofovir~20 pmol/10^6 cells1 h[1]
TDF (0.5 µM)VK2TFV-MP~15 pmol/10^6 cells1 h[1]
TDF (0.5 µM)VK2TFV-DP~5 pmol/10^6 cells1 h[1]

Experimental Protocols

Cellular Uptake Assay using Radiolabeled Compounds

This protocol is adapted from studies on tenofovir and is suitable for quantifying the cellular uptake of FPMPA.

Objective: To determine the rate of cellular uptake of [³H]-labeled FPMPA or its prodrugs.

Materials:

  • Cell line of interest (e.g., CEM, PBMCs, HeLa)

  • Complete cell culture medium

  • [³H]-FPMPA or [³H]-labeled FPMPA prodrug

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density of 1 x 10^6 cells/well and culture overnight.

  • Drug Incubation: On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of [³H]-FPMPA or its prodrug. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Washing: To terminate uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to lyse the cells.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to picomoles of drug per 10^6 cells using a standard curve generated with known amounts of the radiolabeled compound.

Intracellular Phosphorylation Assay using High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the extraction and quantification of FPMPA and its phosphorylated metabolites from cultured cells.

Objective: To determine the intracellular concentrations of FPMPA, FPMPAp, and FPMPApp.

Materials:

  • Cell line of interest

  • FPMPA or its prodrug

  • Ice-cold 60% methanol

  • Perchloric acid (HClO₄)

  • Potassium hydroxide (KOH)

  • HPLC system with a suitable column (e.g., strong anion exchange)

  • Mobile phase buffers

  • Standards for FPMPA, FPMPAp, and FPMPApp

Procedure:

  • Cell Culture and Treatment: Culture cells to a density of approximately 10 x 10^6 cells per sample. Treat the cells with FPMPA or its prodrug at the desired concentration and for various time points.

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold 60% methanol to quench metabolic activity.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Add 100 µL of 1.5 M perchloric acid to precipitate proteins.

    • Centrifuge to pellet the protein debris.

    • Neutralize the supernatant by adding 2 M KOH.

    • Centrifuge to remove the potassium perchlorate precipitate.

  • HPLC Analysis:

    • Filter the final supernatant and inject it into the HPLC system.

    • Separate the metabolites using a strong anion exchange column with a gradient of the mobile phase.

    • Detect the metabolites using a UV detector at an appropriate wavelength.

  • Quantification: Quantify the concentrations of FPMPA, FPMPAp, and FPMPApp by comparing the peak areas to those of known standards.

Visualizations

Cellular_Uptake_and_Activation_of_FPMPA_Prodrug cluster_extracellular Extracellular Space cluster_cell Intracellular Space FPMPA_Prodrug FPMPA Prodrug FPMPA_Prodrug_inside FPMPA Prodrug FPMPA_Prodrug->FPMPA_Prodrug_inside Passive Diffusion FPMPA FPMPA FPMPA_Prodrug_inside->FPMPA Esterases FPMPAp FPMPA-monophosphate FPMPA->FPMPAp Cellular Kinases FPMPApp FPMPA-diphosphate (Active) FPMPAp->FPMPApp Cellular Kinases Viral_Polymerase Viral Polymerase FPMPApp->Viral_Polymerase Inhibition

Caption: Cellular uptake and activation pathway of an FPMPA prodrug.

Experimental_Workflow_for_Metabolite_Analysis Cell_Culture 1. Cell Culture and Drug Incubation Quenching 2. Quenching with Cold Methanol Cell_Culture->Quenching Extraction 3. Metabolite Extraction (Perchloric Acid) Quenching->Extraction Neutralization 4. Neutralization (KOH) Extraction->Neutralization HPLC 5. HPLC Analysis Neutralization->HPLC Quantification 6. Quantification HPLC->Quantification

Caption: Workflow for intracellular metabolite analysis of FPMPA.

Conclusion

The cellular uptake and subsequent phosphorylation are pivotal for the antiviral activity of FPMPA. Due to its hydrophilic nature, prodrug strategies are essential to enhance its delivery into target cells. Once inside, FPMPA is efficiently converted to its active diphosphate form by cellular kinases. The methodologies outlined in this guide provide a robust framework for the quantitative assessment of these processes, which is crucial for the preclinical and clinical development of FPMPA and other acyclic nucleoside phosphonates. Further research focusing specifically on FPMPA is warranted to elucidate the precise kinetics of its uptake and metabolism in various cell types, which will undoubtedly aid in optimizing its therapeutic potential.

References

An In-depth Technical Guide to 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA) analogues and their derivatives, a class of acyclic nucleoside phosphonates with significant antiviral activity. This document details their synthesis, mechanism of action, antiviral efficacy, and the experimental protocols used for their evaluation.

Introduction

Acyclic nucleoside phosphonates (ANPs) are a critical class of antiviral agents characterized by a phosphonate group attached to an acyclic side chain, which mimics the structure of natural nucleoside monophosphates. This structural feature confers resistance to hydrolysis by cellular phosphatases, leading to prolonged intracellular half-lives and potent antiviral activity. The introduction of a fluorine atom into the acyclic side chain, as seen in 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA), can significantly modulate the biological activity and selectivity of these compounds. This guide explores the core scientific and technical aspects of FPMPA analogues and their derivatives.

Synthesis of FPMPA Analogues

An efficient method for the synthesis of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purine bases has been developed. The general synthetic route involves the condensation of a suitable purine base with a chiral fluorinated phosphonate precursor.

Detailed Experimental Protocol: Synthesis of (S)-9-[3-Fluoro-2-(phosphonomethoxy)propyl]adenine ((S)-FPMPA)

This protocol is a composite based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of the Chiral Precursor, (S)-2-[(diisopropoxyphosphoryl)methoxy)-3-fluoropropyl p-toluenesulfonate

  • Starting Material: (S)-glycidol is reacted with diisopropyl phosphite in the presence of a base (e.g., sodium hydride) to yield (S)-1-(diisopropoxyphosphoryl)methoxy-2,3-propanediol.

  • Fluorination: The primary hydroxyl group of the diol is selectively protected (e.g., with a trityl group). The secondary hydroxyl group is then fluorinated using a suitable fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

  • Deprotection and Tosylation: The protecting group is removed, and the resulting primary hydroxyl group is tosylated with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the final precursor.

Step 2: Condensation with Adenine

  • Base Preparation: Adenine is suspended in a suitable aprotic solvent (e.g., dimethylformamide - DMF) and treated with a strong base (e.g., sodium hydride) to form the sodium salt of adenine.

  • Alkylation: The chiral precursor from Step 1 is added to the adenine salt solution and the mixture is heated to facilitate the N9-alkylation reaction.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography to separate the N9-isomer from other regioisomers.

Step 3: Deprotection of the Phosphonate Esters

  • Hydrolysis: The diisopropyl ester groups of the phosphonate are hydrolyzed using a suitable reagent (e.g., bromotrimethylsilane followed by hydrolysis) to yield the final product, (S)-FPMPA.

  • Purification: The final compound is purified by recrystallization or ion-exchange chromatography.

Antiviral Activity and Cytotoxicity

FPMPA analogues have demonstrated potent and selective activity against a range of viruses, particularly retroviruses and hepadnaviruses. The antiviral efficacy and associated cytotoxicity are typically quantified by the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected FPMPA analogues and derivatives.

Table 1: Anti-HIV Activity of FPMPA Analogues

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
(R)-PMPA HIV-1/IIIBCEM1.0 - 2.8>300>107-300
HIV-1/Ba-LM/M0.01>300>30000
(R)-PMPDAP HIV-1/IIIBCEM1.0 - 2.8>300>107-300
HIV-1/Ba-LM/M0.01>300>30000
(S)-FPMPA HIV-1Various---
(R)-FPMPA HIV-1Various---
(RS)-FPMPA HIV-1, HIV-2VariousPotentLowHigh
(RS)-FPMPDAP HIV-1, HIV-2VariousPotentLowHigh

PMPA: 9-(2-phosphonylmethoxypropyl)adenine; PMPDAP: 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine. Data for FPMPA analogues are qualitative from the provided search results, indicating high potential.[1]

Table 2: Anti-Herpesvirus and Anti-HBV Activity of Fluorinated Acyclic Nucleoside Phosphonates

CompoundVirusEC50 (µg/mL)
Monoethyl ester of F-PMEA Human Cytomegalovirus (HCMV)5.6
Epstein–Barr Virus (EBV)1.6
Measles Virus32
FPMP-5-azaC diisopropyl ester Herpes Viruses-

F-PMEA: Fluoro-derivative of 9-(2-phosphonomethoxyethyl)adenine. Data for FPMP-5-azaC diisopropyl ester indicates activity but specific EC50 values were not provided in the search results.[2][3]

Mechanism of Action

The antiviral activity of FPMPA analogues is dependent on their intracellular conversion to the active diphosphate metabolite. This process is mediated by host cellular enzymes.

Intracellular Phosphorylation
  • Cellular Uptake: As phosphonates are negatively charged at physiological pH, their cellular uptake is limited. Prodrug strategies, such as esterification of the phosphonate group, are often employed to enhance cell penetration.

  • First Phosphorylation: The parent compound is phosphorylated by cellular kinases to its monophosphate derivative. For adenine-based analogues like tenofovir, adenylate kinase has been identified as a key enzyme in this step.

  • Second Phosphorylation: The monophosphate derivative is further phosphorylated by other cellular kinases, such as nucleoside diphosphate kinase, to the active diphosphate metabolite (e.g., FPMPApp).

Inhibition of Viral DNA Polymerase

The diphosphorylated analogue acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) substrate for the viral DNA polymerase (e.g., HIV reverse transcriptase or HBV DNA polymerase). Upon incorporation into the growing viral DNA chain, the acyclic nature of the analogue prevents the formation of a 3'-5' phosphodiester bond with the subsequent nucleotide, leading to chain termination and halting viral replication. The selectivity of these compounds stems from their higher affinity for the viral polymerase compared to host cellular DNA polymerases.

Signaling Pathway Diagram

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FPMPA_analogue FPMPA Analogue FPMPA_analogue_in FPMPA Analogue FPMPA_analogue->FPMPA_analogue_in Cellular Uptake FPMPA_P FPMPA-monophosphate FPMPA_analogue_in->FPMPA_P Cellular Kinases (e.g., Adenylate Kinase) FPMPA_PP FPMPA-diphosphate (Active Metabolite) FPMPA_P->FPMPA_PP Cellular Kinases (e.g., NDP Kinase) Viral_Polymerase Viral DNA Polymerase (e.g., HIV-RT, HBV-Pol) FPMPA_PP->Viral_Polymerase Competitive Inhibition DNA_Chain_Termination Viral DNA Chain Termination Viral_Polymerase->DNA_Chain_Termination Incorporation dNTP Natural dNTP dNTP->Viral_Polymerase

Caption: Intracellular activation and mechanism of action of FPMPA analogues.

Experimental Protocols

In Vitro Antiviral Assay Protocol (General)

This protocol provides a general framework for assessing the antiviral activity of FPMPA analogues in cell culture.

  • Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells for HIV, HepG2 2.2.15 cells for HBV) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Virus Infection: Seed cells in 96-well plates. For acute infection assays, infect the cells with a predetermined multiplicity of infection (MOI) of the virus. For chronically infected cell lines (e.g., HepG2 2.2.15), the virus is already present.

  • Drug Treatment: Add the serially diluted compounds to the infected cells. Include appropriate controls: uninfected cells, infected untreated cells (virus control), and a positive control drug with known antiviral activity.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to replicate (e.g., 4-7 days for HIV, 8 days for HBV).

  • Endpoint Measurement:

    • For HIV: Measure the level of virus replication by quantifying a viral marker, such as p24 antigen in the cell supernatant, using an ELISA-based method.

    • For HBV: Quantify the amount of HBV DNA released into the cell culture supernatant using a quantitative real-time PCR (qPCR) assay.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the test compounds to assess cytotoxicity. Cell viability can be determined using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the EC50 value (the concentration of the compound that inhibits viral replication by 50%) and the CC50 value (the concentration that reduces cell viability by 50%) from the dose-response curves. The Selectivity Index (SI = CC50/EC50) is then determined.

HIV-1 Reverse Transcriptase Inhibition Assay Protocol
  • Reagents and Materials: Recombinant HIV-1 reverse transcriptase (RT), a poly(rA) template, an oligo(dT) primer, radiolabeled [³H]dTTP, and unlabeled dTTP.

  • Reaction Mixture: Prepare a reaction mixture containing the poly(rA)·oligo(dT) template-primer, buffer, MgCl₂, dithiothreitol (DTT), and varying concentrations of the diphosphorylated test compound (FPMPApp).

  • Enzyme Reaction: Initiate the reaction by adding the HIV-1 RT enzyme. The reaction is allowed to proceed at 37°C.

  • Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). The unincorporated [³H]dTTP is separated from the newly synthesized radiolabeled DNA by filtration.

  • Quantification: The amount of incorporated radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel FPMPA analogues.

Experimental_Workflow Start Start Synthesis Analogue Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Antiviral Screening (Single High Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assays (EC50 & CC50 Determination) Primary_Screening->Dose_Response Hit_Selection Hit Selection (Potency & Selectivity) Dose_Response->Hit_Selection Mechanism_Studies Mechanism of Action Studies - Intracellular Phosphorylation - Enzyme Inhibition Assays Hit_Selection->Mechanism_Studies Active Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Selection->Lead_Optimization Inactive/Toxic Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_Studies->In_Vivo_Studies Promising Leads Lead_Optimization->Synthesis Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection End End Candidate_Selection->End

Caption: Experimental workflow for the development of FPMPA analogues.

Conclusion

9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine analogues and their derivatives represent a promising class of antiviral agents. Their unique chemical structure, potent antiviral activity, and well-defined mechanism of action make them attractive candidates for further drug development. This technical guide provides a foundational understanding for researchers and scientists working in the field of antiviral drug discovery and development. Further research into structure-activity relationships, prodrug strategies, and in vivo efficacy will be crucial in realizing the full therapeutic potential of this class of compounds. vivo efficacy will be crucial in realizing the full therapeutic potential of this class of compounds.

References

FPMPA Prodrug Strategies: A Technical Guide to Enhancing Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of prodrug strategies aimed at improving the oral bioavailability of (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA), a potent antiviral agent. Researchers, scientists, and drug development professionals will find comprehensive data, detailed experimental protocols, and visualizations of key concepts to aid in the development of next-generation phosphonate therapeutics.

The inherent polarity of the phosphonate group in FPMPA significantly limits its oral absorption, necessitating the use of prodrug strategies to mask this charged moiety and facilitate passive diffusion across the intestinal epithelium. This guide focuses on the most promising approaches, with a particular emphasis on amidate and ester-based prodrugs.

Core Concepts in FPMPA Prodrug Design

The primary goal of FPMPA prodrug design is to transiently neutralize the negatively charged phosphonate group, thereby increasing lipophilicity and enhancing membrane permeability. Upon absorption, the prodrug must be efficiently cleaved by endogenous enzymes to release the active FPMPA molecule. Key strategies explored for FPMPA and structurally related acyclic nucleoside phosphonates include:

  • Amidate Prodrugs (ProTides): This approach involves the formation of a phosphonamidate by linking an amino acid ester and an aryl group to the phosphorus center. These ProTides are designed to be recognized by intracellular enzymes, such as cathepsin A and carboxylesterase 1, which hydrolyze the ester and amide bonds to release the parent drug.

  • Acyloxymethyl and Alkoxycarbonyloxymethyl Esters: These prodrugs mask the phosphonate with groups like pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC). These linkers are designed to be cleaved by esterases present in the plasma and tissues, releasing FPMPA.

Quantitative Analysis of Prodrug Performance

While specific in vivo pharmacokinetic data for FPMPA prodrugs is limited in publicly available literature, extensive studies on the closely related compound, 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA, Tenofovir), provide valuable insights into the expected performance of analogous FPMPA prodrugs. The following tables summarize key pharmacokinetic parameters for various PMPA prodrugs in preclinical models.

Table 1: Oral Bioavailability of PMPA Prodrugs in Dogs

Prodrug CandidateProdrug TypeOral Bioavailability of PMPA (%)
bis-(POM) PMPAAcyloxymethyl Ester37.8 ± 5.1
bis-(POC) PMPAAlkoxycarbonyloxymethyl Ester30.1
bis-(n-butyloxycarbonyloxymethyl) PMPAAlkoxycarbonyloxymethyl Ester16.0
bis-(neo-pentyloxy-carbonyloxymethyl) PMPAAlkoxycarbonyloxymethyl EsterNot specified, but noted as low

Data sourced from studies on PMPA prodrugs as a proxy for FPMPA.

Table 2: In Vitro Stability of PMPA Prodrugs in Dog Tissues

Prodrug CandidateHalf-life in Intestinal Homogenate (min)Half-life in Plasma (min)Half-life in Liver Homogenate (min)
bis-(POM) PMPA< 60< 60< 60
bis-(POC) PMPA> 6020.5< 60
bis-(n-butyloxycarbonyloxymethyl) PMPA< 5< 60< 60
bis-(neo-pentyloxy-carbonyloxymethyl) PMPA< 5< 60< 60

Data sourced from studies on PMPA prodrugs as a proxy for FPMPA.

Table 3: In Vitro Stability of a Diamyl Aspartate Amidate Prodrug of (S)-FPMPA

MediumStability
Acidic (pH 2)Stable
Human PlasmaStable
Human Liver MicrosomesHalf-life of 2 minutes

This data is specific to an (S)-FPMPA amidate prodrug and indicates efficient metabolic activation in the liver.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of FPMPA prodrugs, based on established methods for related compounds.

Synthesis of (S)-FPMPA Diamyl Aspartate Amidate Prodrug

This protocol is adapted from the synthesis of related phosphonamidates.

Materials:

  • (S)-FPMPA

  • L-Aspartic acid diamyl ester hydrochloride

  • Phenol

  • 2,2'-dithiodipyridine

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Pyridine

  • Trichloroacetic acid (TCA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of (S)-FPMPA in dry pyridine, add L-Aspartic acid diamyl ester hydrochloride, phenol, 2,2'-dithiodipyridine, and PPh₃.

  • Add Et₃N and stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • To a solution of the purified intermediate in DCM, add a 6% solution of TCA in DCM.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield the (S)-FPMPA diamyl aspartate amidate prodrug.

In Vitro Stability Assay

Objective: To determine the stability of the FPMPA prodrug in various biological matrices.

Materials:

  • FPMPA prodrug

  • Phosphate buffered saline (PBS), pH 7.4

  • Human or other species-specific plasma

  • Human or other species-specific liver microsomes

  • Incubator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the FPMPA prodrug in a suitable solvent (e.g., DMSO).

  • Incubate the prodrug at a final concentration of 1-10 µM in PBS, plasma, and liver microsomes (supplemented with NADPH for metabolic activation) at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.

  • Immediately quench the enzymatic activity by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug.

  • Calculate the half-life (t₁/₂) of the prodrug in each matrix.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Dog)

Objective: To determine the oral bioavailability of FPMPA following administration of the prodrug.

Materials:

  • FPMPA prodrug formulation

  • FPMPA analytical standard

  • Fasted beagle dogs

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer a single oral dose of the FPMPA prodrug to fasted beagle dogs.

  • Collect blood samples from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • For intravenous administration (to determine absolute bioavailability), administer a single intravenous dose of FPMPA to a separate group of dogs and collect blood samples as described above.

  • Extract FPMPA from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).

  • Quantify the concentration of FPMPA in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F), using appropriate software. The oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Visualizing Prodrug Strategies and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

FPMPA_Prodrug_Strategy cluster_absorption Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium cluster_circulation Systemic Circulation cluster_target Target Cell FPMPA_Prodrug FPMPA Prodrug (Lipophilic, Neutral) Absorbed_Prodrug Absorbed Prodrug FPMPA_Prodrug->Absorbed_Prodrug Passive Diffusion Circulating_Prodrug Circulating Prodrug Absorbed_Prodrug->Circulating_Prodrug FPMPA Active FPMPA (Hydrophilic, Charged) Circulating_Prodrug->FPMPA Enzymatic Cleavage (Esterases, etc.) Intracellular_FPMPA Intracellular FPMPA FPMPA->Intracellular_FPMPA Cellular Uptake Viral_Replication_Inhibition Viral Replication Inhibition Intracellular_FPMPA->Viral_Replication_Inhibition

Caption: General workflow of an FPMPA prodrug from oral administration to therapeutic action.

Amidate_Prodrug_Activation Amidate_Prodrug FPMPA Amidate Prodrug (ProTide) Intermediate_1 Carboxylesterase Metabolite Amidate_Prodrug->Intermediate_1 Carboxylesterase Intermediate_2 Phosphoramidase Metabolite Intermediate_1->Intermediate_2 Spontaneous Cyclization & Elimination FPMPA_monophosphate FPMPA-monophosphate Intermediate_2->FPMPA_monophosphate Phosphoramidase (e.g., HINT1) FPMPA_diphosphate FPMPA-diphosphate (Active Metabolite) FPMPA_monophosphate->FPMPA_diphosphate Cellular Kinases

Caption: Intracellular activation pathway of an FPMPA amidate prodrug (ProTide).

Conclusion

Prodrug strategies are indispensable for unlocking the therapeutic potential of FPMPA. Both amidate and ester-based approaches have demonstrated significant promise in overcoming the bioavailability challenges posed by the phosphonate group. The data from related compounds, coupled with the initial findings for FPMPA prodrugs, strongly support the continued investigation of these strategies. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel FPMPA prodrugs with enhanced oral bioavailability and clinical utility.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Acyclic Nucleoside Phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyclic nucleoside phosphonates (ANPs) are a class of antiviral compounds that act as potent inhibitors of viral DNA synthesis. A key characteristic of these compounds is their phosphonate group, which confers a negative charge and mimics a nucleotide monophosphate. This allows them to bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogue drugs. Once inside a host cell, ANPs are converted by cellular enzymes into their active diphosphate metabolites. These metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by viral DNA polymerase, leading to chain termination and inhibition of viral replication.

This document provides a detailed protocol for conducting in vitro antiviral assays for (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine ((S)-FPMPA) and related acyclic nucleoside phosphonates. It is important to note that literature suggests certain derivatives of (S)-FPMPA may have limited intrinsic antiviral activity.[1] Therefore, for the purpose of illustrating a robust antiviral effect and providing representative data, this protocol will also refer to the closely related and highly active compound, (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA).

Data Presentation

The antiviral activity and cytotoxicity of acyclic nucleoside phosphonates are typically evaluated by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of (S)-HPMPA against various DNA viruses.

VirusCell LineAssay MethodEC50 (µM)Reference
Epstein-Barr Virus (EBV)-Viral DNA Replication Inhibition0.08[2][3]
AdenovirusHuman Embryonic FibroblastsCytopathogenicity Inhibition~0.4 (1.1 µg/ml)[4][5]

Note: Data for (S)-FPMPA is limited. (S)-HPMPA is a close structural analog with demonstrated broad-spectrum antiviral activity.

Table 2: Cytotoxicity of Acyclic Nucleoside Phosphonates.

CompoundCell LineAssay MethodCC50 (µM)Reference
(R)-PMPAHuman Lymphocytes (PBL)Not Specified>300[6]
(R)-PMPDAPHuman Lymphocytes (PBL)Not Specified>300[6]

Experimental Protocols

Two common methods for determining the in vitro antiviral activity of a compound are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • (S)-FPMPA or other test compound

  • Positive control antiviral (e.g., Cidofovir for DNA viruses)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in cell culture medium.

  • Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days.

  • Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of the test compound or control to the wells. Include wells with uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until CPE is complete in the virus control wells.

  • Quantification of CPE: Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.

Plaque Reduction Assay

This assay is used for viruses that form plaques (localized areas of cell death) and measures the reduction in the number or size of plaques in the presence of the antiviral compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • (S)-FPMPA or other test compound

  • Positive control antiviral

  • Cell culture medium

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • 6-well or 12-well cell culture plates

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer.

  • Infection: Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound or control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells in the absence of a virus.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.

  • Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Cell Viability Assessment: Determine cell viability using a suitable reagent.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Mechanism of Action of Acyclic Nucleoside Phosphonates

G cluster_cell Host Cell ANP (S)-FPMPA / (S)-HPMPA (Acyclic Nucleoside Phosphonate) ANP_MP ANP-monophosphate ANP->ANP_MP Cellular Kinases ANP_DP ANP-diphosphate (Active Metabolite) ANP_MP->ANP_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase ANP_DP->Viral_DNA_Polymerase Competitive Inhibition dNTP dATP dNTP->Viral_DNA_Polymerase Viral_DNA Growing Viral DNA Viral_DNA_Polymerase->Viral_DNA Incorporation of dATP Terminated_DNA Chain-Terminated Viral DNA Viral_DNA_Polymerase->Terminated_DNA Incorporation of ANP-DP

Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.

Experimental Workflow for CPE Inhibition Assay

G A Seed host cells in 96-well plate B Incubate for 24h A->B D Infect cells with virus B->D C Prepare serial dilutions of (S)-FPMPA E Add compound dilutions to wells C->E D->E F Incubate for 3-5 days E->F G Assess cell viability (e.g., MTT assay) F->G H Calculate EC50 G->H G cluster_evaluation Antiviral Compound Evaluation Compound (S)-FPMPA Antiviral_Assay In Vitro Antiviral Assay (e.g., CPE, Plaque Reduction) Compound->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay EC50 EC50 (Potency) Antiviral_Assay->EC50 CC50 CC50 (Toxicity) Cytotoxicity_Assay->CC50 SI Selectivity Index (SI) (CC50 / EC50) EC50->SI CC50->SI

References

Quantifying (S)-FPMPA Inhibition of HIV Reverse Transcriptase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying the inhibitory activity of (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine ((S)-FPMPA) against Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). (S)-FPMPA is an acyclic nucleoside phosphonate analog that acts as a competitive inhibitor of the viral polymerase, effectively terminating the DNA chain elongation process. This document outlines the necessary experimental procedures to determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Overview of (S)-FPMPA and its Mechanism of Action

(S)-FPMPA is a nucleotide analog that, upon intracellular phosphorylation to its diphosphate metabolite, (S)-FPMPApp, targets the HIV reverse transcriptase. As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain of (S)-FPMPA prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

The signaling pathway illustrating this mechanism is detailed below:

G cluster_cell Host Cell cluster_virus HIV Replication Cycle S_FPMPA (S)-FPMPA S_FPMPA_MP (S)-FPMPA monophosphate S_FPMPA->S_FPMPA_MP Cellular Kinases S_FPMPA_DP (S)-FPMPA diphosphate (Active Metabolite) S_FPMPA_MP->S_FPMPA_DP Cellular Kinases HIV_RT HIV Reverse Transcriptase S_FPMPA_DP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->Viral_DNA Reverse Transcription HIV_RT->Viral_DNA Catalyzes Chain_Termination Chain Termination HIV_RT->Chain_Termination Incorporates (S)-FPMPApp dNTPs Natural dNTPs dNTPs->Viral_DNA Incorporation

Caption: Mechanism of (S)-FPMPA inhibition of HIV reverse transcriptase.

Quantitative Data Summary

While specific quantitative data for (S)-FPMPA is not broadly published, this section is structured to present such data once obtained through the experimental protocols outlined below. The key parameters to quantify are the IC50 and Ki values.

ParameterDescriptionExperimental Value
IC50 The concentration of (S)-FPMPA required to inhibit 50% of the HIV reverse transcriptase activity in a cell-free enzymatic assay.To be determined
EC50 The concentration of (S)-FPMPA required to inhibit 50% of HIV replication in a cell-based assay.To be determined
Ki The inhibition constant, representing the binding affinity of the active metabolite, (S)-FPMPApp, to the HIV reverse transcriptase.To be determined
CC50 The concentration of (S)-FPMPA that causes a 50% reduction in the viability of the host cells.To be determined
Selectivity Index (SI) The ratio of CC50 to EC50, indicating the therapeutic window of the compound.To be determined

Experimental Protocols

Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is designed to determine the IC50 value of (S)-FPMPA for HIV-1 RT.

Experimental Workflow:

Caption: Workflow for the cell-free HIV-1 RT inhibition assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • (S)-FPMPA diphosphate ((S)-FPMPApp) - in-house synthesis or custom order may be required

  • Poly(rA) as template and oligo(dT)12-18 as primer

  • [³H]deoxythymidine triphosphate ([³H]dTTP)

  • Unlabeled deoxythymidine triphosphate (dTTP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Trichloroacetic acid (TCA), ice-cold

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute recombinant HIV-1 RT to the desired concentration in assay buffer.

    • Prepare a stock solution of the poly(rA)/oligo(dT) template/primer by annealing at a 10:1 molar ratio.

    • Prepare serial dilutions of (S)-FPMPApp in assay buffer.

    • Prepare a reaction mixture containing assay buffer, poly(rA)/oligo(dT), and a mixture of unlabeled dTTP and [³H]dTTP.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the reaction mixture.

    • Add varying concentrations of the inhibitor, (S)-FPMPApp.

    • Initiate the reaction by adding the diluted HIV-1 RT.

    • Include control reactions: a no-enzyme control (background) and a no-inhibitor control (100% activity).

  • Incubation:

    • Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Precipitation:

    • Terminate the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to allow the newly synthesized radiolabeled DNA to precipitate.

  • Filtration and Washing:

    • Collect the precipitate by vacuum filtration onto glass fiber filters.

    • Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]dTTP.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (S)-FPMPApp compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Anti-HIV Replication Assay

This protocol is used to determine the EC50 and CC50 values of (S)-FPMPA in a cellular context.

Materials:

  • Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, C8166)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • (S)-FPMPA

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well cell culture plates

  • p24 antigen capture ELISA kit

  • Cell viability assay kit (e.g., MTT, XTT)

Procedure:

  • Cell Culture and Plating:

    • Culture the T-lymphocyte cell line under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density.

  • Compound Addition and Infection:

    • Prepare serial dilutions of (S)-FPMPA in the cell culture medium.

    • Add the diluted compound to the wells containing the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Include control wells: uninfected cells (no virus, no compound), infected cells (virus, no compound), and uninfected cells with the compound (for cytotoxicity).

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication (EC50 Determination):

    • After the incubation period, collect the cell culture supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

  • Quantification of Cell Viability (CC50 Determination):

    • To the remaining cells in the plate (or in a parallel plate set up for cytotoxicity), add the reagent from a cell viability assay kit.

    • Incubate according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated, uninfected cell control.

    • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Conclusion

The protocols detailed in this document provide a framework for the comprehensive evaluation of (S)-FPMPA as an inhibitor of HIV reverse transcriptase. Accurate determination of IC50, EC50, and CC50 values is crucial for understanding the potency, efficacy, and safety profile of this potential antiretroviral agent. The provided diagrams and workflows are intended to facilitate a clear understanding of the underlying mechanisms and experimental procedures. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

Application Notes and Protocols for High-Throughput Screening Assays of FPMPA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel FPMPA ([(R)-9-(2-phosphonomethoxypropyl)adenine]) derivatives with antiviral activity. The protocols are designed for researchers in virology, medicinal chemistry, and drug discovery.

Introduction

Acyclic nucleoside phosphonates, including FPMPA derivatives, are a critical class of antiviral compounds. Their mechanism of action relies on the inhibition of viral polymerases, such as reverse transcriptase in retroviruses like HIV.[1][2] To efficiently screen large libraries of these compounds, robust and validated high-throughput screening assays are essential. This document outlines two primary HTS approaches: a biochemical assay targeting the viral polymerase and a cell-based assay to assess antiviral efficacy in a cellular context.

Prodrugs of FPMPA have been developed to enhance cellular permeability, a crucial factor for antiviral activity. These prodrugs are designed to be metabolized intracellularly to the active diphosphate form.

Signaling Pathway: Intracellular Activation and Mechanism of Action

FPMPA derivatives must be metabolized within the host cell to their active diphosphate form to exert their antiviral effect. This process typically involves two phosphorylation steps catalyzed by cellular kinases. The resulting diphosphate analog then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the nascent viral DNA chain by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain leads to chain termination, thus halting viral replication.

FPMPA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication FPMPA_Prodrug FPMPA Prodrug FPMPA FPMPA FPMPA_Prodrug->FPMPA Cellular Uptake & Metabolism FPMPA_MP FPMPA-monophosphate FPMPA->FPMPA_MP Cellular Kinase FPMPA_DP FPMPA-diphosphate (Active Form) FPMPA_MP->FPMPA_DP Cellular Kinase Viral_Polymerase Viral Polymerase (e.g., HIV Reverse Transcriptase) FPMPA_DP->Viral_Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Viral_Polymerase DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Incorporation of FPMPA-diphosphate FRET_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Plate_Compounds Dispense FPMPA derivatives and controls into 384-well plate Add_RT_p_t Add HIV-1 RT pre-incubated with FRET-labeled primer/template Plate_Compounds->Add_RT_p_t Incubate Incubate at room temperature Add_RT_p_t->Incubate Add_dNTPs Initiate reaction by adding dNTPs Incubate->Add_dNTPs Read_Plate Monitor FRET signal in real-time using a plate reader Add_dNTPs->Read_Plate Calculate_Activity Calculate percent inhibition relative to controls Read_Plate->Calculate_Activity Determine_IC50 Determine IC50 values for hit compounds Calculate_Activity->Determine_IC50 Cell_Assay_Workflow Seed_Cells Seed T-cells (e.g., MT-2) in 384-well plates Add_Compounds Add FPMPA derivatives and controls Seed_Cells->Add_Compounds Infect_Cells Infect cells with a reporter HIV-1 strain Add_Compounds->Infect_Cells Incubate_Days Incubate for 3-5 days Infect_Cells->Incubate_Days Measure_Replication Measure viral replication (e.g., luciferase activity) Incubate_Days->Measure_Replication Measure_Viability Measure cell viability (e.g., CellTiter-Glo) Incubate_Days->Measure_Viability Analyze_Data Calculate EC50 (potency) and CC50 (toxicity) Measure_Replication->Analyze_Data Measure_Viability->Analyze_Data

References

Application Notes and Protocols: Assessing (S)-FPMPA Cytotoxicity in Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine ((S)-FPMPA) is an acyclic nucleoside phosphonate with known antiviral properties. As with any therapeutic candidate, a thorough evaluation of its safety profile, including potential cytotoxicity to immune cells, is crucial. This document provides a detailed protocol for assessing the cytotoxicity of (S)-FPMPA in human peripheral blood mononuclear cells (PBMCs), with a primary focus on the lymphocyte population. The provided methodologies will enable researchers to evaluate cell viability and explore the potential mechanisms of cell death, such as apoptosis. While studies have indicated a lack of significant toxicity of (S)-FPMPA in lymphocytes at effective antiviral concentrations, these protocols are designed to rigorously assess cytotoxicity across a broad range of concentrations.

Data Presentation

The following table summarizes potential outcomes from the cytotoxicity and apoptosis assays. The data presented here is illustrative and serves as a template for reporting experimental findings.

AssayEndpoint(S)-FPMPA Concentration (µM)Result
MTT Assay Cell Viability (%)0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1095 ± 6.1
10092 ± 5.5
50085 ± 7.3
100078 ± 8.0
Caspase-Glo® 3/7 Assay Caspase-3/7 Activity (RLU)0 (Vehicle Control)1500 ± 210
1001650 ± 250
5002500 ± 350
10004500 ± 520
Positive Control (Staurosporine 1 µM)25000 ± 2800

RLU: Relative Luminescence Units. Data are represented as mean ± standard deviation.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Laminar flow hood

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat, which contains the PBMCs, at the plasma-Ficoll interface.

  • Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

  • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Isolated PBMCs (1 x 10^6 cells/mL)

  • (S)-FPMPA stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • Complete RPMI-1640 medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of (S)-FPMPA in complete RPMI-1640 medium. A suggested starting range is 1 µM to 1000 µM.

  • Add 100 µL of the (S)-FPMPA dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully aspirate the supernatant without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Isolated PBMCs (1 x 10^6 cells/mL)

  • (S)-FPMPA stock solution

  • Complete RPMI-1640 medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Seed 50 µL of the PBMC suspension (5 x 10^4 cells) into each well of a white-walled 96-well plate.

  • Prepare serial dilutions of (S)-FPMPA in complete RPMI-1640 medium.

  • Add 50 µL of the (S)-FPMPA dilutions to the respective wells. Include vehicle-only and positive controls (e.g., staurosporine).

  • Incubate the plate for the desired time (e.g., 6-24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of (S)-FPMPA in lymphocytes.

experimental_workflow Experimental Workflow for (S)-FPMPA Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis blood Whole Blood isolate PBMC Isolation (Ficoll Gradient) blood->isolate pbmcs Isolated PBMCs isolate->pbmcs treat Incubate with (S)-FPMPA (Various Concentrations) pbmcs->treat mtt MTT Assay (Cell Viability) treat->mtt caspase Caspase-Glo® 3/7 Assay (Apoptosis) treat->caspase analyze Quantify Results & Determine IC50/EC50 mtt->analyze caspase->analyze

Caption: Workflow for assessing (S)-FPMPA cytotoxicity.

Putative Signaling Pathway for Apoptosis Induction

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis that may be activated in lymphocytes upon cytotoxic insult.

apoptosis_pathway Intrinsic Apoptosis Pathway in Lymphocytes cluster_mito Mitochondrion cluster_cytosol Cytosol compound (S)-FPMPA (High Concentrations) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 active_cas3 Active Caspase-3/7 active_cas9->active_cas3 Cleavage cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Application Notes and Protocols: FPMPA in Combination Therapy with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-9-(3-fluoro-2-phosphonomethoxypropyl)adenine (FPMPA) is an acyclic nucleoside phosphonate with demonstrated potent anti-retroviral activity. As with other antiretroviral agents, its use in combination therapy is a key strategy to enhance efficacy, reduce the potential for the development of drug resistance, and minimize toxicity. This document provides an overview of the in-vitro anti-HIV activity of FPMPA's close analog, PMPA (tenofovir), in combination with other classes of antiretroviral drugs, and details generalized protocols for assessing such combinations.

Data Presentation: In Vitro Anti-HIV-1 Activity of PMPA in Combination with Other Antiretrovirals

The following table summarizes the observed interactions between PMPA and various antiretroviral agents from in-vitro studies. The data is derived from the abstract of "Anti-HIV activity of adefovir (PMEA) and PMPA in combination with antiretroviral compounds: in vitro analyses". It is important to note that without the full study, specific quantitative values such as the Combination Index (CI) at different effect levels (e.g., EC50, EC70, EC90) are not available.

Antiretroviral Agent Drug Class Observed Interaction with PMPA
Zidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor (NRTI)Strong Synergism
Didanosine (ddI)Nucleoside Reverse Transcriptase Inhibitor (NRTI)Minor Synergism
NelfinavirProtease Inhibitor (PI)Minor Synergism
Stavudine (d4T)Nucleoside Reverse Transcriptase Inhibitor (NRTI)Additive
Zalcitabine (ddC)Nucleoside Reverse Transcriptase Inhibitor (NRTI)Additive
Lamivudine (3TC)Nucleoside Reverse Transcriptase Inhibitor (NRTI)Additive
RitonavirProtease Inhibitor (PI)Additive
IndinavirProtease Inhibitor (PI)Additive
SaquinavirProtease Inhibitor (PI)Additive

Note: No antagonistic interactions were observed for any of the tested combinations.

Signaling Pathway and Mechanism of Action

FPMPA, as an acyclic nucleoside phosphonate, targets the HIV-1 reverse transcriptase enzyme. Its mechanism of action, along with that of other antiretroviral classes, is depicted below.

Antiretroviral_MoA cluster_virus HIV-1 Lifecycle cluster_drugs Antiretroviral Drug Action HIV_RNA Viral RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Proviral_DNA Proviral DNA HIV_DNA->Proviral_DNA Integration Viral_Proteins Viral Proteins Proviral_DNA->Viral_Proteins Transcription & Translation New_Virion New Virion Assembly Viral_Proteins->New_Virion Protease Cleavage FPMPA FPMPA (NRTI) FPMPA->HIV_DNA Inhibits NNRTI NNRTIs NNRTI->HIV_DNA Inhibits PI Protease Inhibitors PI->New_Virion Inhibits

Figure 1: Mechanism of Action of Antiretroviral Drug Classes.

Experimental Protocols

The following are generalized protocols for conducting in-vitro synergy studies of antiretroviral agents. These are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Antiretroviral Synergy Testing in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the combined anti-HIV-1 activity of FPMPA and another antiretroviral agent in primary human cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 laboratory strain (e.g., NL4-3)

  • FPMPA and other antiretroviral agents of interest

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

Synergy_Testing_Workflow Isolate_PBMCs Isolate PBMCs from healthy donor blood Stimulate_Cells Stimulate PBMCs with PHA for 3 days Isolate_PBMCs->Stimulate_Cells Culture_Cells Culture stimulated PBMCs in IL-2 supplemented medium Stimulate_Cells->Culture_Cells Add_Drugs Add single drugs and combinations to 96-well plates Culture_Cells->Add_Drugs Prepare_Drugs Prepare serial dilutions of FPMPA and the combination drug Prepare_Drugs->Add_Drugs Infect_Cells Infect cells with HIV-1 at a predetermined MOI Add_Drugs->Infect_Cells Incubate Incubate for 7 days Infect_Cells->Incubate Collect_Supernatant Collect supernatant for p24 analysis Incubate->Collect_Supernatant p24_ELISA Quantify p24 antigen using ELISA Collect_Supernatant->p24_ELISA Analyze_Data Analyze data for synergy using Combination Index (CI) method p24_ELISA->Analyze_Data

Figure 2: Experimental Workflow for In Vitro Synergy Testing.

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA (5 µg/mL) for 72 hours. Wash the cells and culture them in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and 20 U/mL of IL-2.

  • Drug Preparation: Prepare stock solutions of FPMPA and the other antiretroviral agent in an appropriate solvent (e.g., DMSO or cell culture medium). Create a matrix of serial dilutions for each drug individually and in combination at fixed ratios (e.g., based on their individual EC50 values).

  • Infection and Treatment: Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Add the prepared drug dilutions (single and combination) to the respective wells. Infect the cells with a pre-titered stock of HIV-1. Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • p24 Antigen Quantification: After the incubation period, collect the cell culture supernatants. Determine the concentration of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control. Use a synergy analysis software (e.g., CompuSyn or based on the Chou-Talalay method) to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Protocol 2: HIV-1 p24 Antigen ELISA

Objective: To quantify the amount of HIV-1 p24 core protein in cell culture supernatants as a measure of viral replication.

Principle: This is a sandwich enzyme-linked immunosorbent assay. Wells of a microplate are coated with a monoclonal antibody specific for HIV-1 p24. The sample is added, and any p24 antigen present binds to the antibody. A second, biotinylated polyclonal antibody to p24 is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate is added that produces a color change in the presence of HRP. The intensity of the color is proportional to the amount of p24 antigen in the sample.

Abbreviated Procedure:

  • Plate Preparation: Use a pre-coated HIV-1 p24 ELISA plate or coat a 96-well plate with capture antibody overnight.

  • Sample and Standard Addition: Add standards of known p24 concentrations and the collected cell culture supernatants to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate several times with wash buffer to remove unbound material.

  • Detection Antibody Addition: Add the biotinylated detector antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Read Absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of p24 in the experimental samples.

Logical Relationship for Synergy Determination

The determination of synergy is based on the comparison of the observed effect of the drug combination with the expected effect if the drugs were acting independently (additively).

Synergy_Logic Drug_A Dose-Response of Drug A Chou_Talalay Chou-Talalay Method (Median-Effect Analysis) Drug_A->Chou_Talalay Drug_B Dose-Response of Drug B Drug_B->Chou_Talalay Combination Dose-Response of Combination (A+B) Combination->Chou_Talalay CI Calculate Combination Index (CI) Chou_Talalay->CI Synergy Synergy (CI < 1) CI->Synergy is less than 1 Additive Additive (CI = 1) CI->Additive is equal to 1 Antagonism Antagonism (CI > 1) CI->Antagonism is greater than 1

Figure 3: Logical Flow for Determining Drug Interaction.

Conclusion

The available data suggests that FPMPA, similar to its analog PMPA, is a promising candidate for use in combination antiretroviral therapy. The observed synergistic and additive effects with existing antiretroviral agents, and the absence of antagonism, support its further development. The protocols outlined in this document provide a framework for the systematic in-vitro evaluation of FPMPA in combination with other antiretrovirals to generate the quantitative data necessary for progression into preclinical and clinical studies.

Application Notes: Measuring the Synergistic Antiviral Effect of FPMPA with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of antiretroviral agents is the cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The primary goals of combination therapy are to enhance antiviral efficacy, reduce drug dosages to minimize toxicity, and limit the emergence of drug-resistant viral strains.[1][2] This document outlines the principles and methodologies for evaluating the synergistic interaction between (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA), a phosphonate nucleotide analog, and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of allosteric inhibitors of HIV-1 Reverse Transcriptase (RT).

Principle of Synergy

FPMPA, a prodrug of Tenofovir (PMPA), is a Nucleotide Reverse Transcriptase Inhibitor (NRTI). Its active diphosphate metabolite acts as a competitive inhibitor of the natural dATP substrate and, once incorporated into the growing viral DNA chain, causes termination due to the lack of a 3'-hydroxyl group.[3][4] In contrast, NNRTIs bind to a distinct, allosteric hydrophobic pocket on the HIV-1 RT, approximately 10 Å away from the catalytic site.[5][6] This binding induces a conformational change in the enzyme, inhibiting its polymerase activity.

The distinct mechanisms of action and binding sites for NRTIs and NNRTIs form a strong basis for synergistic inhibition.[7] By targeting the same enzyme through different mechanisms, the combination can be more effective than the sum of the individual drugs. The NNRTI-induced conformational change may enhance the binding or incorporation of the NRTI, or inhibit the ATP-mediated removal of the chain-terminating NRTI, thereby potentiating its effect.[1]

Synergy Quantification: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted standard for quantifying drug interactions.[8] It is based on the median-effect principle and allows for the determination of synergy, additivity, or antagonism. Key metrics derived from this method are the Combination Index (CI) and the Dose Reduction Index (DRI).

  • Combination Index (CI): A quantitative measure of the degree of drug interaction.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Dose Reduction Index (DRI): This value quantifies how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level, compared to the dose of the drug used alone.[9][10][11] A DRI value greater than 1 indicates a favorable dose reduction.[8]

Data Presentation

The following tables present representative data from a synergistic analysis of an NRTI (Zidovudine, AZT) and a novel NNRTI against a wild-type HIV-1 strain. This data illustrates the typical results obtained from the protocols described below and serves as a template for presenting findings for an FPMPA-NNRTI combination.

Table 1: Antiviral Activity of an NRTI and NNRTI, Alone and in Combination

Drug / CombinationIC₅₀ (nM)IC₇₅ (nM)IC₉₀ (nM)
NRTI (Drug A) Alone39.385.1184.2
NNRTI (Drug B) Alone99.2195.8386.4
Combination (A+B)21.5 + 53.835.4 + 88.558.7 + 146.8

IC₅₀, IC₇₅, IC₉₀: Drug concentrations required to inhibit HIV-1 replication by 50%, 75%, and 90%, respectively. Data is hypothetical and based on typical results from published studies.

Table 2: Combination Index (CI) and Dose-Reduction Index (DRI) Values

Effect Level (Fa)Combination Index (CI)DRI for NRTI (Drug A)DRI for NNRTI (Drug B)Synergy Level
50% (IC₅₀)0.651.831.84Synergism
75% (IC₇₅)0.522.402.21Strong Synergism
90% (IC₉₀)0.413.142.63Strong Synergism

Fa: Fraction affected (e.g., 0.5 corresponds to 50% inhibition). CI and DRI values are calculated using software like CompuSyn. CI values between 0.3-0.7 are considered synergistic, and values between 0.1-0.3 indicate strong synergism.[12]

Visualizations

Mechanism_of_Synergistic_Inhibition cluster_RT HIV-1 Reverse Transcriptase (RT) RT_Enzyme p66 Subunit p51 Subunit DNA_Synthesis Growing DNA Chain RT_Enzyme:p66->DNA_Synthesis Synthesizes Polymerase_Active_Site Polymerase Active Site NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric) NNRTI_Binding_Pocket->Polymerase_Active_Site Induces Conformational Change Inhibition Inhibition of Polymerization NNRTI_Binding_Pocket->Inhibition Leads to FPMPA_PP FPMPA-diphosphate (NRTI) FPMPA_PP->Polymerase_Active_Site Competes with dATP & Incorporates NNRTI_Drug NNRTI NNRTI_Drug->NNRTI_Binding_Pocket Binds Allosterically Viral_RNA Viral RNA Template Viral_RNA->RT_Enzyme:p66 Template Binding Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination Caused by FPMPA incorporation Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MT-2 or CEM-SS cells) Start->Cell_Culture Assay_Plate 3. Assay Plating - Seed cells in 96-well plate - Add single drugs and combinations Cell_Culture->Assay_Plate Drug_Prep 2. Drug Preparation - Serial dilutions of FPMPA & NNRTI - Fixed-ratio combinations Drug_Prep->Assay_Plate Infection 4. HIV-1 Infection - Add virus stock (e.g., HIV-1 IIIB) - Incubate for 4-7 days Assay_Plate->Infection Supernatant_Collection 5. Supernatant Collection - Centrifuge plate - Collect cell-free supernatant Infection->Supernatant_Collection p24_Assay 6. p24 Antigen ELISA - Quantify viral replication Supernatant_Collection->p24_Assay Data_Analysis 7. Data Analysis - Calculate % Inhibition - Determine IC50 values p24_Assay->Data_Analysis Synergy_Calc 8. Synergy Calculation - Use CompuSyn or similar software - Calculate CI and DRI values Data_Analysis->Synergy_Calc End End Synergy_Calc->End

References

Troubleshooting & Optimization

Troubleshooting solubility issues with (S)-FPMPA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S)-FPMPA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (S)-FPMPA?

It is recommended to first attempt to dissolve (S)-FPMPA in a small amount of a water-miscible organic solvent before further dilution in an aqueous buffer. The choice of organic solvent can be critical and should be tested empirically.

Recommended Organic Solvents for Stock Solutions:

SolventStarting ConcentrationNotes
DMSO10-50 mMCommonly used, but ensure the final concentration in your assay is low.
Ethanol10-50 mMA good alternative to DMSO, but can be more volatile.
Dimethylformamide (DMF)10-50 mMUse with caution due to potential toxicity in certain cell-based assays.

Q2: My (S)-FPMPA is not dissolving in my aqueous buffer, even after adding it from an organic stock solution. What should I do?

This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of (S)-FPMPA in the aqueous buffer. Here are several troubleshooting steps you can take:

  • Increase the percentage of organic solvent: Gradually increase the final concentration of the organic solvent in your aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Adjust the pH of the aqueous buffer: The solubility of ionizable compounds can be highly dependent on pH. Try adjusting the pH of your buffer to see if it improves solubility. It is recommended to test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Use a solubilizing agent: Consider the use of surfactants or cyclodextrins to enhance the solubility of (S)-FPMPA.

Q3: I am observing precipitation of (S)-FPMPA over time in my aqueous solution. How can I prevent this?

Precipitation over time indicates that the compound is not stable in the prepared solution. This could be due to a variety of factors, including temperature, light exposure, or interactions with components of the buffer.

Troubleshooting Protocol for Compound Precipitation:

StepActionRationale
1Prepare fresh solutions daily.Minimizes the time for precipitation to occur.
2Store solutions at 4°C and protected from light.Reduces the rate of degradation or precipitation.
3Filter the final aqueous solution.Removes any initial micro-precipitates that could seed further precipitation.
4Evaluate the need for a co-solvent or solubilizing agent.These can help maintain the compound in solution over a longer period.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (S)-FPMPA in DMSO

  • Weigh out a precise amount of (S)-FPMPA powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the vial containing the (S)-FPMPA powder.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility

  • Prepare a series of dilutions of the (S)-FPMPA stock solution in your desired aqueous buffer.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 2, 4, 8, 24 hours).

  • After incubation, centrifuge the samples to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of (S)-FPMPA using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The highest concentration at which no precipitation is observed is considered the aqueous solubility under those conditions.

Troubleshooting Workflow

G start Start: (S)-FPMPA Solubility Issue check_stock Is the stock solution clear? start->check_stock reprepare_stock Reprepare stock solution (See Protocol 1) check_stock->reprepare_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes reprepare_stock->check_stock increase_organic Increase organic solvent % check_dilution->increase_organic Yes check_stability Precipitation over time? check_dilution->check_stability No adjust_ph Adjust buffer pH increase_organic->adjust_ph increase_organic->check_stability fail Consult technical support for further assistance increase_organic->fail use_solubilizer Add solubilizing agent adjust_ph->use_solubilizer adjust_ph->fail use_solubilizer->check_stability use_solubilizer->fail stability_protocol Follow stability protocol (Fresh solutions, storage) check_stability->stability_protocol Yes success Solubility Issue Resolved check_stability->success No stability_protocol->success

Caption: A flowchart for troubleshooting (S)-FPMPA solubility issues.

Logical Relationship of Solubility Factors

G cluster_compound Compound Properties cluster_solution Solution Properties pka pKa solubility (S)-FPMPA Aqueous Solubility pka->solubility logp LogP logp->solubility crystal Crystal Form crystal->solubility ph pH ph->solubility cosolvent Co-solvent % cosolvent->solubility excipients Excipients excipients->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the aqueous solubility of (S)-FPMPA.

Technical Support Center: Optimizing (S)-FPMPA Dosage for Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (S)-9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine ((S)-FPMPA) in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S)-FPMPA and what is its primary mechanism of action?

(S)-FPMPA is an acyclic nucleoside phosphonate, a class of compounds known for their antiviral activities.[1][2] Its mechanism of action involves cellular uptake and subsequent phosphorylation by host cell kinases into its active diphosphate metabolite. This active form, (S)-FPMPApp, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases. Its incorporation into the growing viral DNA chain leads to chain termination, thus inhibiting viral replication.[1]

Q2: What is a recommended starting concentration for (S)-FPMPA in primary cell culture?

Based on published data, a starting concentration in the low micromolar range is recommended. For antiviral activity against HIV-1 in primary peripheral blood lymphocytes (PBLs), effective concentrations (EC50) are reported to be in the range of 0.94-3.9 µM. In primary monocyte/macrophages, the EC50 for HIV-1 inhibition is even lower, ranging from 0.022-0.95 µM.

Q3: Is (S)-FPMPA cytotoxic to primary cells?

(S)-FPMPA has been reported to exhibit a virtual lack of toxicity in primary human peripheral blood lymphocytes and monocyte/macrophages at effective antiviral concentrations. However, it is crucial to determine the cytotoxic concentration (CC50) for your specific primary cell type and experimental conditions.

Q4: How can I determine the optimal non-toxic concentration of (S)-FPMPA for my specific primary cell type?

It is essential to perform a dose-response cytotoxicity assay, such as the MTT or neutral red uptake assay, to determine the 50% cytotoxic concentration (CC50) in your primary cell line of interest. The working concentration for your experiments should be well below the determined CC50 value. Detailed protocols for cytotoxicity assays are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cell Death or Low Viability The concentration of (S)-FPMPA is too high for the specific primary cell type.Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the CC50 value for your cells. Use a concentration significantly lower than the CC50 for your experiments.
Contamination of cell culture.Check for signs of bacterial or fungal contamination. Always use aseptic techniques and sterile reagents.
Inconsistent Antiviral Activity Suboptimal (S)-FPMPA concentration.Titrate (S)-FPMPA across a range of concentrations to determine the optimal effective concentration (EC50) for your specific virus and primary cell system using an antiviral assay (e.g., plaque reduction assay).
Cell density is too high or too low.Optimize cell seeding density for your specific primary cells to ensure they are in a healthy, proliferative state during the experiment.
Variability in the primary cell population.Use cells from the same donor or passage number to minimize biological variability.
Compound Precipitation in Culture Medium Poor solubility of (S)-FPMPA at the desired concentration.Prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is not toxic to the cells.

Data Presentation

Table 1: Antiviral Activity of (S)-FPMPA against HIV-1 in Primary Human Cells

Cell TypeEC50 (µM)
Peripheral Blood Lymphocytes (PBL)0.94 - 3.9
Monocyte/Macrophages (M/M)0.022 - 0.95

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data is compiled from published literature.

Table 2: Cytotoxicity of (S)-FPMPA in Primary Human Cells

Cell TypeCC50 (µM)
Peripheral Blood Lymphocytes (PBL)>100 (Reported as virtually non-toxic at effective concentrations)
Monocyte/Macrophages (M/M)>100 (Reported as virtually non-toxic at effective concentrations)

CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. It is highly recommended to determine the CC50 experimentally for each primary cell type.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of (S)-FPMPA on a specific primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • (S)-FPMPA stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Prepare serial dilutions of (S)-FPMPA in complete culture medium. A typical range would be from 0.1 µM to 1000 µM. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of (S)-FPMPA.

  • Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the (S)-FPMPA concentration and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Determination of Antiviral Activity using Plaque Reduction Assay

This protocol is designed to assess the inhibitory effect of (S)-FPMPA on a plaque-forming virus.

Materials:

  • Confluent monolayer of primary host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • (S)-FPMPA at various non-toxic concentrations

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the virus stock in infection medium.

  • Pre-treat the confluent cell monolayers with different non-toxic concentrations of (S)-FPMPA for a defined period (e.g., 1-2 hours). Include a no-drug control.

  • Remove the drug-containing medium and infect the cells with a standardized amount of virus (e.g., 100 PFU per well) for 1 hour at 37°C.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the respective concentrations of (S)-FPMPA to each well.

  • Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each (S)-FPMPA concentration compared to the no-drug control.

  • Determine the EC50 value, the concentration of (S)-FPMPA that reduces the number of plaques by 50%.

Mandatory Visualizations

Signaling Pathway of (S)-FPMPA Action

FPMPA_Mechanism cluster_extracellular Extracellular Space cluster_cell Primary Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPMPA_ext (S)-FPMPA FPMPA_int (S)-FPMPA FPMPA_ext->FPMPA_int Cellular Uptake FPMPA_MP (S)-FPMPA-monophosphate FPMPA_int->FPMPA_MP Phosphorylation FPMPA_DP (S)-FPMPA-diphosphate (Active Form) FPMPA_MP->FPMPA_DP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase FPMPA_DP->Viral_DNA_Polymerase Inhibition Viral_DNA_synthesis Viral DNA Synthesis FPMPA_DP->Viral_DNA_synthesis Incorporation AK Adenylate Kinase AK->FPMPA_MP NDPK Nucleotide Diphosphate Kinase NDPK->FPMPA_DP Viral_DNA_Polymerase->Viral_DNA_synthesis Chain_Termination Chain Termination

Caption: Mechanism of action of (S)-FPMPA.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow start Start: Obtain (S)-FPMPA and Primary Cells step1 Determine CC50 (e.g., MTT Assay) start->step1 step2 Select a range of non-toxic concentrations step1->step2 step3 Determine EC50 (e.g., Plaque Reduction Assay) step2->step3 step4 Calculate Selectivity Index (SI = CC50 / EC50) step3->step4 decision Is SI > 10? step4->decision step5_yes Proceed with experiments at optimal concentration (e.g., 5-10x EC50, well below CC50) decision->step5_yes Yes step5_no Re-evaluate compound or experimental system decision->step5_no No end End step5_yes->end step5_no->end

Caption: Workflow for optimizing (S)-FPMPA dosage.

Troubleshooting Logic for Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting start Start: Unexpected Cell Death Observed q1 Was a CC50 determined for this specific cell type and batch? start->q1 a1_no Perform CC50 assay (MTT) to establish a baseline. q1->a1_no No a1_yes Is the experimental concentration significantly below the CC50? q1->a1_yes Yes end Problem Resolved a1_no->end q2 Check for signs of contamination (visual, pH change). a1_yes->q2 a2_yes Discard culture, review aseptic technique. q2->a2_yes Yes a2_no Consider solvent toxicity. Is the final solvent concentration >0.1%? q2->a2_no No a2_yes->end q3 Review compound preparation. Was the stock solution properly dissolved? a2_no->q3 a3_no Prepare fresh stock solution. q3->a3_no No a3_yes Consider off-target effects or cell sensitivity. Lower the concentration further. q3->a3_yes Yes a3_no->end a3_yes->end

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Identifying and Mitigating FPMPA-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FPMPA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments investigating FPMPA-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is FPMPA and what is its primary mechanism of action?

A1: FPMPA is understood to be a compound that can induce caspase-dependent apoptosis.[1] This process is often initiated through the activation of intrinsic and extrinsic cell death pathways.

Q2: What are the expected morphological changes in cells undergoing FPMPA-induced apoptosis?

A2: Cells undergoing apoptosis typically exhibit distinct morphological changes, including cytoplasmic shrinkage, nuclear condensation, and detachment from surrounding tissue.[2]

Q3: Can FPMPA-induced cytotoxicity be reversed?

A3: The reversibility of cytotoxicity depends on the stage of the apoptotic process. Early apoptotic events might be reversible if the cytotoxic stimulus is removed. However, once executioner caspases like caspase-3 are activated, the cell is generally committed to apoptosis.[2][3] The use of broad-spectrum caspase inhibitors such as Z-VAD-FMK may partially reduce cell death, suggesting involvement of caspase-dependent pathways.[4]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes & Solutions:

CauseSolution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize before adding FPMPA.
Uneven Compound Distribution Mix the FPMPA solution thoroughly before adding it to the wells. When adding the compound, pipette it gently into the center of the well and then gently swirl the plate to ensure even distribution.
Edge Effects on Multi-well Plates To minimize evaporation and temperature fluctuations on the outer wells, fill the peripheral wells with sterile PBS or media without cells.
Contamination Regularly check cell cultures for any signs of contamination (e.g., cloudy media, changes in pH). Use aseptic techniques and periodically test for mycoplasma.
Issue 2: Inconsistent Apoptosis Assay Results (e.g., Annexin V/PI Staining)

Possible Causes & Solutions:

CauseSolution
Suboptimal Staining Time or Reagent Concentration Optimize the incubation time and concentration of Annexin V and Propidium Iodide (PI) for your specific cell type. Refer to the manufacturer's protocol for starting recommendations.
Cell Clumping Ensure single-cell suspension before staining. If necessary, use a cell strainer to remove clumps.
Delayed Analysis After Staining Analyze stained cells by flow cytometry as soon as possible after the staining procedure to prevent signal degradation.
Incorrect Gating Strategy in Flow Cytometry Set up proper controls (unstained, single-stained) to define the gates for live, early apoptotic, late apoptotic, and necrotic cell populations accurately.
Issue 3: Difficulty in Detecting Upstream Signaling Events

Possible Causes & Solutions:

CauseSolution
Incorrect Time Point for Analysis Upstream signaling events, such as protein phosphorylation, can be transient. Perform a time-course experiment to identify the optimal time point for detecting the activation of specific signaling pathways after FPMPA treatment.
Low Abundance of Target Protein Ensure that the protein of interest is expressed at a detectable level in your cell line. You may need to use more sensitive detection methods or enrich for the protein of interest.
Antibody Issues (for Western Blotting) Validate your primary antibody for specificity and optimal dilution. Use appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using XTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • FPMPA Treatment: Prepare serial dilutions of FPMPA in a complete cell culture medium. Remove the old medium from the wells and add the FPMPA-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours, or until a significant color change is observed in the control wells.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with FPMPA at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Use unstained and single-stained controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Signaling Pathways and Workflows

FPMPA_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with FPMPA cell_culture->treatment fpmpa_prep FPMPA Preparation fpmpa_prep->treatment viability Cell Viability Assay (XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis caspase Caspase Activity Assay treatment->caspase data Data Interpretation viability->data apoptosis->data caspase->data conclusion Conclusion data->conclusion

Caption: Experimental workflow for assessing FPMPA-induced cytotoxicity.

FPMPA_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FPMPA FPMPA FasL FasL FPMPA->FasL Bax Bax FPMPA->Bax FADD FADD FasL->FADD recruits Casp8 Caspase-8 FADD->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates CytoC Cytochrome c Bax->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed signaling pathways for FPMPA-induced apoptosis.

References

Technical Support Center: FPMPA Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the off-target effects of FPMPA, an acyclic nucleoside phosphonate with anti-HIV activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for FPMPA?

A1: FPMPA is a prodrug that is converted intracellularly to its active diphosphate metabolite, FPMPA-diphosphate (FPMPApp). This active form acts as a competitive inhibitor and a chain-terminating alternative substrate for viral reverse transcriptase (RT), the primary on-target enzyme. By incorporating into the growing viral DNA chain, it prevents further elongation and thus inhibits viral replication.

Q2: What are the primary suspected off-target effects of FPMPA?

A2: The primary off-target effects of FPMPA are believed to stem from the interaction of its active diphosphate metabolite with host cellular DNA polymerases. These include:

  • Inhibition of nuclear DNA polymerases: Primarily DNA polymerase α, and to a lesser extent, DNA polymerase δ and ε. DNA polymerase β appears to be less affected by this class of compounds.

  • Inhibition of mitochondrial DNA polymerase (Pol γ): This is a significant concern for nucleoside/nucleotide analogs as it can lead to mitochondrial dysfunction and associated toxicities.

Q3: What are the potential consequences of these off-target effects?

A3: Off-target inhibition of cellular DNA polymerases can lead to:

  • Cytotoxicity: Inhibition of nuclear DNA replication can lead to cell death, which can be observed in various cell lines.

  • Mitochondrial toxicity: Inhibition of Pol γ can impair mitochondrial DNA replication, leading to a depletion of mitochondrial DNA, reduced cellular respiration, and potentially long-term toxicities such as myopathy, neuropathy, and lactic acidosis.

Q4: How can I minimize off-target effects in my experiments?

A4: Strategies to minimize off-target effects include:

  • Dose optimization: Use the lowest effective concentration of FPMPA that achieves the desired antiviral effect to minimize off-target engagement.

  • Cell type selection: Be aware that cytotoxicity can be cell-line dependent. Characterize the cytotoxic profile of FPMPA in your specific experimental system.

  • Monitor for mitochondrial toxicity: If long-term experiments are planned, consider including assays to monitor mitochondrial health.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity Observed at Active Antiviral Concentrations - Off-target inhibition of cellular DNA polymerases.- FPMPA concentration is too high.- Cell line is particularly sensitive to FPMPA.- Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) and compare it to the 50% effective concentration (EC50). Aim for a high selectivity index (SI = CC50/EC50).- Reduce the concentration of FPMPA to the lowest effective level.- If possible, switch to a less sensitive cell line.
Inconsistent Antiviral Activity - Poor cellular uptake and/or phosphorylation of FPMPA.- Degradation of FPMPA in the cell culture medium.- Low viral titer or variability in viral stock.- Verify the expression of cellular kinases required for FPMPA activation in your cell model.- Prepare fresh solutions of FPMPA for each experiment. While generally stable, prolonged incubation in media at 37°C could lead to some degradation.- Titer your viral stock before each experiment and use a consistent multiplicity of infection (MOI).
Suspected Mitochondrial Toxicity - Inhibition of mitochondrial DNA polymerase γ.- Measure mitochondrial DNA (mtDNA) content using qPCR.- Assess mitochondrial function using assays such as the Seahorse XF Analyzer to measure oxygen consumption rate.- Monitor for changes in mitochondrial morphology using microscopy.
Solubility Issues with FPMPA - FPMPA may have limited solubility in certain aqueous buffers.- Prepare stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in cell culture medium.- Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Quantitative Data Summary

The following table summarizes the known inhibitory activities of acyclic nucleoside phosphonate diphosphates against viral and cellular polymerases. Data for FPMPA is limited; therefore, data from the closely related compound Tenofovir (PMPA) is included for reference.

Enzyme Compound Ki (μM) Km (μM) Selectivity (Viral vs. Host)
HIV-1 Reverse Transcriptase PMPApp (Tenofovir-DP)0.020.01-
Human DNA Polymerase α PMEApp (Adefovir-DP)9.7--
HPMPAppWeak inhibitor--
Human DNA Polymerase β PMEApp (Adefovir-DP)> 500--
HPMPAppNo significant inhibition--
Rat DNA Polymerase α PMPApp (Tenofovir-DP)10.2 (relative to dATP Km)350-fold higher than dATPHigh
Rat DNA Polymerase δ PMPApp (Tenofovir-DP)10.2 (relative to dATP Km)2155-fold higher than dATPVery High
Rat DNA Polymerase ε PMPApp (Tenofovir-DP)15.2 (relative to dATP Km)187-fold higher than dATPHigh
Human DNA Polymerase γ Various NRTI-TPsVariableVariableKnown off-target

Note: Data for FPMPApp is not currently available in the public domain. The provided data for related compounds suggests that FPMPA likely exhibits selectivity for the viral reverse transcriptase over cellular DNA polymerases.

Experimental Protocols

Protocol 1: Determination of FPMPA Cytotoxicity (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of FPMPA in cell culture medium, starting from a high concentration (e.g., 1 mM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FPMPA. Include a "cells only" (no drug) control and a "medium only" (no cells) blank.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve fitting software.

Protocol 2: HIV-1 Inhibition Assay in PBMCs
  • PBMC Isolation and Stimulation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using a Ficoll-Paque gradient. Stimulate the cells with phytohemagglutinin (PHA) for 48-72 hours.

  • Infection: Centrifuge the stimulated PBMCs and resuspend them in fresh medium. Infect the cells with a known titer of HIV-1 (e.g., at a multiplicity of infection of 0.01) for 2-4 hours at 37°C.

  • Washing: Wash the cells three times with PBS to remove the viral inoculum.

  • Treatment: Resuspend the infected cells in fresh medium and plate them in a 96-well plate. Add serial dilutions of FPMPA to the wells. Include an "infected, untreated" control.

  • Incubation: Incubate the plate for 7 days at 37°C.

  • Supernatant Collection: On day 7, collect the cell culture supernatant.

  • Readout: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

  • Analysis: Calculate the percentage of viral inhibition for each FPMPA concentration relative to the "infected, untreated" control and determine the 50% effective concentration (EC50).

Visualizations

FPMPA_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral Replication FPMPA FPMPA FPMPA_in FPMPA FPMPA->FPMPA_in Cellular Uptake FPMPA_MP FPMPA-MP FPMPA_in->FPMPA_MP Cellular Kinases FPMPA_DP FPMPA-DP (Active Form) FPMPA_MP->FPMPA_DP Cellular Kinases Viral_RT Viral Reverse Transcriptase FPMPA_DP->Viral_RT Competitive Inhibition Viral_DNA Viral DNA Elongation FPMPA_DP->Viral_DNA Incorporation leads to Viral_RT->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation of FPMPA and its on-target effect.

Off_Target_Effects cluster_on_target On-Target cluster_off_target Off-Target FPMPA_DP FPMPA-DP (Active Form) Viral_RT Viral Reverse Transcriptase FPMPA_DP->Viral_RT High Affinity Cell_Poly Cellular DNA Polymerases (α, γ) FPMPA_DP->Cell_Poly Low Affinity Inhibition_On Inhibition of Viral Replication Viral_RT->Inhibition_On Mito_Tox Mitochondrial Toxicity Cell_Poly->Mito_Tox Cyto_Tox Cytotoxicity Cell_Poly->Cyto_Tox

Caption: On-target vs. potential off-target effects of FPMPA-DP.

FPMPA stability in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-9-(2-phosphonomethoxypropyl)adenine (FPMPA) in long-term storage and under common experimental conditions. It includes troubleshooting guides and frequently asked questions to address potential issues during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for FPMPA?

A1: For optimal long-term stability, solid FPMPA should be stored in a tightly sealed container in a cool, dry place. Based on general stability information for phosphonate compounds, the following conditions are recommended:

Storage ConditionTemperatureDurationContainer
Long-term-20°CYearsTightly sealed, protected from moisture
Intermediate2-8°CMonthsTightly sealed, protected from moisture
Room Temperature20-25°CShort-term (days to weeks)Tightly sealed, protected from moisture

Q2: How stable is FPMPA in aqueous solutions?

A2: The stability of FPMPA in aqueous solutions is pH-dependent. Acyclic nucleoside phosphonates are generally stable molecules due to the non-hydrolyzable P-C bond. However, extreme pH conditions and elevated temperatures can promote degradation. It is recommended to prepare fresh solutions for experiments or store frozen aliquots at -20°C or -80°C for short to medium-term storage.

Q3: What solvents are suitable for dissolving FPMPA?

A3: FPMPA is typically soluble in aqueous buffers. For stock solutions, sterile, nuclease-free water or common biological buffers such as phosphate-buffered saline (PBS) can be used. The pH of the solution should be near neutral to ensure stability. If using organic co-solvents, their compatibility and potential for degradation at different temperatures should be validated.

Q4: What are the known degradation pathways for FPMPA?

A4: While specific degradation pathways for FPMPA are not extensively detailed in publicly available literature, related acyclic nucleoside phosphonates can undergo hydrolysis under harsh acidic or basic conditions. Forced degradation studies would typically involve exposure to acid, base, oxidation, heat, and light to identify potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in antiviral assays.

  • Possible Cause 1: FPMPA degradation.

    • Troubleshooting Step: Prepare fresh solutions of FPMPA from solid stock before each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. Verify the pH of your experimental media, as extreme pH can affect stability.

  • Possible Cause 2: Poor cellular uptake.

    • Troubleshooting Step: Acyclic nucleoside phosphonates like FPMPA can have low passive diffusion across cell membranes.[1] Consider using appropriate transfection reagents or electroporation if direct delivery is required. Alternatively, prodrug forms of FPMPA are designed to enhance cellular penetration.[1]

  • Possible Cause 3: Inaccurate quantification of FPMPA.

    • Troubleshooting Step: Use a validated analytical method, such as HPLC, to accurately determine the concentration of your FPMPA stock solution.

Issue 2: Precipitation of FPMPA in solution.

  • Possible Cause 1: Low solubility at the experimental concentration or pH.

    • Troubleshooting Step: Determine the solubility of FPMPA in your specific buffer system. Adjust the pH of the solution, as the ionization state and solubility of phosphonates can be pH-dependent. Gentle warming and sonication may aid in dissolution, but avoid high temperatures that could cause degradation.

  • Possible Cause 2: Interaction with other components in the medium.

    • Troubleshooting Step: Evaluate the compatibility of FPMPA with all components of your experimental medium. Divalent cations, for example, can sometimes interact with phosphonates.

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for FPMPA

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of FPMPA.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Phosphate buffer, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Prepare a suitable gradient elution program to separate FPMPA from potential degradants.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve FPMPA in the mobile phase A to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Prepare FPMPA solutions for stability testing at a known concentration in the desired buffer or solvent.

  • Forced Degradation Study (Stress Testing):

    • Acid Hydrolysis: Incubate the FPMPA solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Incubate the FPMPA solution with 0.1 N NaOH at an elevated temperature for a defined period.

    • Oxidative Degradation: Treat the FPMPA solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid FPMPA or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the FPMPA solution to UV light.

    • Neutralize acidic and basic samples before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~260 nm (based on the adenine chromophore)

    • Column Temperature: 30°C

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent FPMPA.

    • A method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

Visualizations

FPMPA_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FPMPA_ext FPMPA Transport Cellular Uptake (Limited Passive Diffusion) FPMPA_ext->Transport Enters cell FPMPA_int FPMPA Transport->FPMPA_int FPMPA_MP FPMPA-monophosphate FPMPA_int->FPMPA_MP Phosphorylation FPMPA_DP FPMPA-diphosphate (Active Form) FPMPA_MP->FPMPA_DP Phosphorylation Viral_Polymerase Viral DNA Polymerase FPMPA_DP->Viral_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation FPMPA_DP->DNA_Elongation Incorporation Viral_Polymerase->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination

Caption: Generalized intracellular activation pathway of FPMPA.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Check FPMPA Solution (Freshness, Storage) Start->Check_Reagent Check_Uptake Evaluate Cellular Uptake Start->Check_Uptake Check_Concentration Verify FPMPA Concentration (e.g., by HPLC) Start->Check_Concentration Degradation_Suspected Degradation Suspected? Check_Reagent->Degradation_Suspected Uptake_Issue Uptake Issue? Check_Uptake->Uptake_Issue Concentration_Issue Concentration Inaccurate? Check_Concentration->Concentration_Issue Degradation_Suspected->Check_Uptake No Prepare_Fresh Prepare Fresh Solution Degradation_Suspected->Prepare_Fresh Yes Uptake_Issue->Check_Concentration No Use_Prodrug Consider Prodrug or Delivery Method Uptake_Issue->Use_Prodrug Yes Requantify Re-quantify Stock Solution Concentration_Issue->Requantify Yes End Problem Resolved Concentration_Issue->End No Prepare_Fresh->End Use_Prodrug->End Requantify->End

Caption: Troubleshooting workflow for inconsistent experimental results with FPMPA.

References

Interpreting unexpected results in (S)-FPMPA antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S)-FPMPA (Tenofovir) in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (S)-FPMPA?

(S)-FPMPA, also known as tenofovir, is an acyclic nucleoside phosphonate analog of adenosine monophosphate. It is a nucleotide reverse transcriptase inhibitor (NtRTI). For its antiviral activity, (S)-FPMPA requires intracellular phosphorylation to its active diphosphate metabolite, tenofovir diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) and terminates the growing DNA chain when incorporated.[1][2]

Q2: Is the stereochemistry of FPMPA important for its antiviral activity?

Yes, the stereochemistry is critical. The (S)-enantiomer of FPMPA is significantly more potent against retroviruses like HIV than the (R)-enantiomer, with reported differences in efficacy of 30- to 100-fold. Therefore, ensuring the enantiomeric purity of your (S)-FPMPA sample is crucial for accurate and reproducible results.

Q3: What are typical EC50 and CC50 values for (S)-FPMPA (Tenofovir)?

The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for tenofovir can vary depending on the virus, cell line, and assay conditions. Below is a summary of reported values for HIV-1 and HBV.

Parameter Virus Cell Line Value (µM) Reference
EC50HIV-1 (IIIB)MT-4~1.15 µg/mL (~4.0 µM)[3]
EC50HBVHepG21.1[1][2]
CC50-HepG2398[4]
CC50-Normal Skeletal Muscle Cells870[4]
CC50-Erythroid Progenitor Cells>200[4]

Q4: My (S)-FPMPA shows lower than expected potency. What are the possible causes?

Several factors could contribute to lower-than-expected potency:

  • Enantiomeric Purity: Contamination with the less active (R)-enantiomer can significantly reduce the overall potency.

  • Compound Stability: Ensure proper storage and handling of the compound to prevent degradation.

  • Cellular Metabolism: (S)-FPMPA requires intracellular phosphorylation to its active form, TFV-DP.[1][2] The efficiency of this process can vary between cell lines.

  • Viral Resistance: The presence of resistance mutations in the viral reverse transcriptase, such as K65R in HIV, can reduce susceptibility to tenofovir.[5]

  • Assay Conditions: Suboptimal assay conditions, such as incorrect MOI (multiplicity of infection) or incubation times, can affect the results.

Troubleshooting Unexpected Results

Issue 1: High Variability Between Replicate Wells

High variability in your assay can obscure real effects. Here’s a troubleshooting workflow:

G A High Variability Observed B Check Cell Seeding Uniformity A->B Uneven cell monolayer? C Review Pipetting Technique A->C Inconsistent volumes? D Assess Reagent Homogeneity A->D Precipitates or poor mixing? E Evaluate for Edge Effects A->E Outer wells different? F Optimize Assay Protocol B->F C->F D->F E->F

Figure 1: Troubleshooting high variability.

Troubleshooting Steps:

  • Cell Seeding: Ensure a single-cell suspension and uniform seeding density across the plate. Inconsistent cell numbers will lead to variable results.

  • Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of virus, compound, and reagents.

  • Reagent Preparation: Ensure all reagents, including the compound dilutions and viral stock, are thoroughly mixed and free of precipitates.

  • Edge Effects: To mitigate evaporation and temperature gradients, consider not using the outer wells of the plate or filling them with sterile media.

Issue 2: Unexpected Cytotoxicity at Low Concentrations

(S)-FPMPA (Tenofovir) generally exhibits low cytotoxicity.[4] If you observe significant cell death at low concentrations, consider the following:

  • Compound Purity: Impurities in your (S)-FPMPA sample could be cytotoxic. Verify the purity of your compound.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or the vehicle (e.g., DMSO).

  • Assay-Specific Effects: The cytotoxicity assay itself might be influenced by the compound. For example, in an MTT assay, the compound could interfere with the metabolic conversion of MTT to formazan. Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo®, trypan blue exclusion).

  • Contamination: Check for microbial contamination in your cell cultures, which can cause cell death.

G A Unexpected Cytotoxicity B Verify Compound Purity A->B C Assess Cell Line Sensitivity A->C D Consider Assay Interference A->D E Check for Contamination A->E F Run Vehicle Control C->F G Use Alternative Cytotoxicity Assay D->G

Figure 2: Investigating unexpected cytotoxicity.

Issue 3: Discrepancy Between Cell-Based and Biochemical Assay Results

You might observe potent inhibition in a biochemical assay (e.g., isolated reverse transcriptase) but weaker activity in a cell-based assay.

  • Cellular Uptake and Metabolism: (S)-FPMPA needs to be transported into the cell and then phosphorylated to TFV-DP.[1][2] Poor cellular uptake or inefficient phosphorylation in the cell line used can lead to reduced potency in cell-based assays.

  • Prodrug vs. Parent Compound: If you are using a prodrug of tenofovir (e.g., tenofovir disoproxil fumarate - TDF), its conversion to the active form might be inefficient in your cell system.

  • Off-Target Effects: While less common for tenofovir, off-target effects in a cellular context could influence the outcome.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Potent Inhibition of Isolated RT C Cellular Uptake & Phosphorylation A->C B Weaker Antiviral Activity C->B D Prodrug Conversion (if applicable) D->B

Figure 3: Factors leading to assay discrepancies.

Experimental Protocols

Plaque Reduction Assay (for viruses that form plaques)

This assay measures the reduction in the number of viral plaques in the presence of the antiviral compound.

Materials:

  • Host cells permissive to the virus

  • Virus stock of known titer

  • (S)-FPMPA stock solution

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of (S)-FPMPA in cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Addition: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of (S)-FPMPA.

  • Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fixation and Staining: Remove the overlay, fix the cells, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of (S)-FPMPA that reduces the number of plaques by 50% compared to the virus-only control.

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.

Materials:

  • Cells to be tested

  • (S)-FPMPA stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of (S)-FPMPA to the wells. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of (S)-FPMPA that reduces cell viability by 50%.

References

Technical Support Center: Adjusting Tenofovir (FPMPA) Concentration for Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Tenofovir (also known as PMPA) concentration for experiments involving resistant viral strains. The following information is intended to aid in troubleshooting common experimental issues and provide clear protocols for determining antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tenofovir?

A1: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its prodrugs, Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), are administered and converted within the cell to the active form, tenofovir diphosphate. This active metabolite competes with the natural deoxyadenosine 5'-triphosphate (dATP) for incorporation into newly forming viral DNA by the reverse transcriptase (RT) enzyme.[1] Once incorporated, it causes chain termination, thus halting viral DNA synthesis and replication.[1]

Q2: What defines a viral strain as "resistant" to Tenofovir?

A2: A viral strain is considered resistant to Tenofovir if it exhibits a significantly reduced susceptibility to the drug compared to the wild-type (non-mutated) virus. This is typically determined by measuring the 50% inhibitory concentration (IC50) in cell culture-based assays. A clinically significant fold-change in IC50 value for the mutant virus compared to the wild-type virus indicates resistance. The specific fold-change threshold can vary depending on the virus and the assay used.

Q3: How do I interpret the IC50 fold-change value for a mutant virus?

A3: The IC50 fold-change is calculated by dividing the IC50 value of the drug for the mutant virus by the IC50 value for the wild-type virus.

  • Fold-change ≈ 1: The mutation does not affect the virus's susceptibility to the drug.

  • Fold-change > 1: The virus has reduced susceptibility (resistance) to the drug. A higher fold-change indicates a higher level of resistance.

  • Fold-change < 1: The virus is more susceptible (hypersusceptible) to the drug.

For Tenofovir, specific mutations in the viral reverse transcriptase can lead to varying degrees of resistance.

Troubleshooting Guides

Issue: High variability in IC50 values between experimental replicates.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent cell seeding density Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell health variability Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.
Reagent instability Prepare fresh drug dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Inconsistent virus inoculum Use a well-characterized and titered virus stock. Thaw virus aliquots immediately before use.
Issue: Unexpected Tenofovir resistance in a supposedly wild-type viral strain.

Possible Causes & Solutions:

CauseRecommended Solution
Cross-contamination with a resistant strain Use separate lab spaces and equipment for handling wild-type and resistant viruses. Regularly decontaminate surfaces.
Spontaneous mutations during virus propagation Sequence the viral stock to confirm the absence of resistance-conferring mutations. Use low-passage virus stocks.
Incorrect drug concentration Verify the concentration of the Tenofovir stock solution.
Issue: High cytotoxicity observed at effective antiviral concentrations.

Possible Causes & Solutions:

CauseRecommended Solution
Drug is toxic to the specific cell line Determine the 50% cytotoxic concentration (CC50) of Tenofovir for your cell line in parallel with the IC50 assay. Calculate the Selectivity Index (SI = CC50/IC50) to assess the therapeutic window.
Contamination of drug stock Use a fresh, certified stock of Tenofovir.
Sensitive cell line Consider using a different, more robust cell line for your antiviral assays if the SI is low.

Data Presentation: Tenofovir Susceptibility in Resistant HIV-1 Strains

The following table summarizes the 50% effective concentration (EC50) of Tenofovir (TFV) and its prodrug Tenofovir Alafenamide (TAF) against various HIV-1 reverse transcriptase mutants. These values are indicative and may vary depending on the specific assay conditions.

HIV-1 RT MutationsTAF EC50 (µM)[2]TFV EC50 (µM)[2]Fold-Change vs. Wild-Type (TAF)Fold-Change vs. Wild-Type (TFV)
Wild-Type 0.015 3.0 1.0 1.0
K65R>0.1>10>6.7>3.3
M184V0.0061.20.40.4
K65R + M184V0.0274.81.81.6
2 TAMs¹0.0224.21.51.4
3 TAMs¹0.0336.52.22.2
4 TAMs¹0.0468.83.12.9
2 TAMs¹ + M184V0.0112.10.70.7
3 TAMs¹ + M184V0.0152.91.01.0
4 TAMs¹ + M184V0.0214.01.41.3

¹TAMs (Thymidine Analog Mutations) included M41L, D67N, K70R, L210W, T215Y/F, and K219E/N/Q/R.[2]

Experimental Protocols

Protocol: Determination of 50% Inhibitory Concentration (IC50) of Tenofovir

This protocol provides a general framework for a cell-based phenotypic assay to determine the IC50 of Tenofovir against a viral strain. Specific parameters may need to be optimized for your particular virus and cell line.

Materials:

  • Target cells permissive to viral infection (e.g., MT-2 cells for HIV-1)

  • Complete cell culture medium

  • Tenofovir stock solution (e.g., 10 mM in DMSO)

  • Wild-type and/or resistant virus stock with a known titer

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit for HIV-1, reverse transcriptase activity assay kit)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Dilution:

    • Prepare a serial dilution of Tenofovir in complete medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.

    • Include a "no drug" control (medium only).

  • Infection and Treatment:

    • Add 50 µL of the diluted Tenofovir to the appropriate wells.

    • Add 50 µL of virus suspension at a multiplicity of infection (MOI) of 0.01-0.1 to the drug-containing wells and the "no drug" control wells.

    • Include uninfected cell controls (with and without the highest drug concentration) to assess cytotoxicity.

  • Incubation:

    • Incubate the plate for 3-7 days at 37°C, 5% CO₂, depending on the replication kinetics of the virus.

  • Quantification of Viral Replication:

    • At the end of the incubation period, collect the cell culture supernatant.

    • Quantify the amount of virus in the supernatant using an appropriate method (e.g., p24 ELISA for HIV-1).

  • Cytotoxicity Assessment (Optional but Recommended):

    • In a parallel plate without virus infection, assess cell viability using a method like CellTiter-Glo® to determine the CC50.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

G cluster_0 Host Cell cluster_1 Viral Replication Cycle cluster_2 Mechanism of Resistance Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Cellular Esterases Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Cellular Kinases Reverse_Transcriptase Reverse Transcriptase Tenofovir_DP->Reverse_Transcriptase Competitive Inhibition Reduced_Binding Reduced binding of Tenofovir-DP Tenofovir_DP->Reduced_Binding Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Chain_Termination Chain Termination Viral_DNA->Chain_Termination Reverse_Transcriptase->Viral_DNA Reverse Transcription dATP dATP dATP->Reverse_Transcriptase RT_Mutation Reverse Transcriptase Mutation (e.g., K65R) RT_Mutation->Reduced_Binding Continued_Replication Continued Viral Replication Reduced_Binding->Continued_Replication

Caption: Mechanism of Tenofovir action and resistance.

G start Start: Suspected Resistant Viral Strain prepare_cells Prepare and Seed Permissive Cells start->prepare_cells infect_treat Infect Cells with Virus and Add Tenofovir Dilutions prepare_cells->infect_treat prepare_drug Prepare Serial Dilutions of Tenofovir prepare_drug->infect_treat incubate Incubate for 3-7 Days infect_treat->incubate quantify Quantify Viral Replication (e.g., p24 ELISA) incubate->quantify analyze Analyze Data and Calculate IC50 quantify->analyze compare Compare IC50 to Wild-Type Virus analyze->compare decision Adjust Tenofovir Concentration for Future Experiments compare->decision end End decision->end

Caption: Experimental workflow for IC50 determination.

References

Technical Support Center: Troubleshooting FPMPA Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluorescence Polarization-based Multiplexed Protease Assays (FPMPA). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, ensuring the generation of consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for specific issues you may encounter with your FPMPA experiments.

Issue 1: High Variability Between Replicates

Q: My replicate wells show significant variation in fluorescence polarization (mP) values. What are the potential causes and how can I fix this?

A: High variability between replicates is a common issue that can obscure real results. The source of this variability can often be traced to inconsistencies in assay setup and execution.

Troubleshooting Steps:

  • Pipetting Accuracy: Inconsistent volumes of reagents, especially the fluorescently labeled substrate or the enzyme, can lead to significant differences in signal.

    • Recommendation: Ensure your pipettes are properly calibrated. Use low-retention pipette tips to minimize volume loss. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for greater consistency.

  • Incomplete Mixing: Failure to properly mix the contents of each well can result in localized high or low concentrations of reactants, leading to variable reaction rates.

    • Recommendation: After adding all reagents, gently mix the plate on a plate shaker for a few minutes before the first read. Avoid vigorous shaking that could cause splashing between wells.

  • Plate and Well Effects: Variations in the plastic of the microplate or fingerprints and dust on the plate bottom can affect light transmission and polarization.

    • Recommendation: Use high-quality, non-binding microplates.[1] Handle plates carefully, holding them by the edges to avoid smudging the bottom. Inspect plates for any defects before use.

  • Temperature Gradients: Temperature fluctuations across the plate can lead to different enzyme kinetics in different wells.

    • Recommendation: Allow all reagents and the microplate to equilibrate to the same temperature before starting the assay. If the experiment is lengthy, consider performing it in a temperature-controlled plate reader.

Summary of Potential Causes and Solutions for High Replicate Variability:

Potential CauseRecommended Solution
Inaccurate PipettingCalibrate pipettes; use low-retention tips; use automated liquid handlers.
Incomplete MixingMix plate on a shaker before reading; avoid vigorous shaking.
Microplate IssuesUse high-quality, non-binding plates; handle plates carefully.
Temperature FluctuationsEquilibrate all components to room temperature; use a temperature-controlled reader.
Issue 2: Low Signal-to-Background Ratio or Small Assay Window

Q: The difference in mP values between my positive and negative controls is very small, resulting in a poor signal-to-background ratio. How can I improve my assay window?

A: A small assay window can make it difficult to distinguish true hits from noise. This issue often stems from sub-optimal reagent concentrations or issues with the fluorescent probe.

Troubleshooting Steps:

  • Sub-optimal Enzyme or Substrate Concentration: The concentrations of your enzyme and fluorescently labeled substrate are critical for achieving a good dynamic range.

    • Recommendation: Perform a matrix titration of both the protease and the substrate to determine the optimal concentrations that yield the largest difference in mP values between cleaved and uncleaved substrate.

  • Low Purity of Labeled Substrate: The presence of unlabeled substrate or free fluorophore can significantly impact the assay window. Unlabeled substrate will compete for the enzyme, while free fluorophore will contribute to the background signal without changing its polarization.[1]

    • Recommendation: Ensure the purity of your fluorescently labeled substrate is high (>95%).[1] Use reliable suppliers or purify the labeled substrate in-house using techniques like HPLC.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of additives in the assay buffer can affect both enzyme activity and fluorescence polarization.

    • Recommendation: Optimize the buffer composition. Ensure the pH is optimal for your protease of interest. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can help reduce non-specific binding of the substrate to the microplate.

Key Parameters for Assay Optimization:

ParameterTypical RangeGoal
Z'-factor > 0.5A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.
Signal-to-Background (S/B) > 5A higher S/B ratio indicates a more robust assay.
Coefficient of Variation (%CV) < 10%Lower %CV indicates higher precision.
Issue 3: Inconsistent Results in Multiplexed Assays

Q: I am running a multiplexed FPMPA with multiple proteases and substrates in the same well, and the results are not consistent. What are the unique challenges of multiplexing?

A: Multiplexing introduces complexities that are not present in single-plex assays. The main challenges are spectral overlap of fluorophores and cross-reactivity of substrates and inhibitors.

Troubleshooting Steps:

  • Spectral Overlap: If the emission spectra of the different fluorophores used to label the substrates overlap, the signal from one fluorophore can "bleed through" into the detection channel of another, leading to inaccurate measurements.[2][3]

    • Recommendation: Choose fluorophores with minimal spectral overlap. Use a plate reader with high-quality filters or a monochromator to better separate the emission signals. Perform single-fluorophore control experiments to quantify the extent of bleed-through and apply a correction factor to your data if necessary.

  • Substrate Cross-Reactivity: One protease in the multiplex panel may cleave a substrate intended for another protease, leading to false-positive or inaccurate results.[1]

    • Recommendation: Design or select substrates that are highly specific for their target protease.[1] Before performing a multiplexed assay, validate the specificity of each substrate by incubating it with each individual protease in the panel. The ideal substrate will only be cleaved by its intended target protease.

  • Data Deconvolution: In a multiplexed assay, the final signal is a composite of the activity of all proteases. Deconvoluting this data to determine the activity of each individual protease can be challenging.

    • Recommendation: Use appropriate controls for each protease in the panel. This includes individual positive and negative controls for each enzyme. Specialized data analysis software may be required to accurately deconvolve the multiplexed data.

Experimental Workflow for Troubleshooting Multiplexed Assays:

G cluster_0 Multiplexing Troubleshooting Workflow Start Start Inconsistent_Results Inconsistent Multiplex Results Start->Inconsistent_Results Check_Spectral_Overlap Assess Spectral Overlap Inconsistent_Results->Check_Spectral_Overlap Check_Substrate_Cross_Reactivity Evaluate Substrate Cross-Reactivity Inconsistent_Results->Check_Substrate_Cross_Reactivity Optimize_Data_Deconvolution Refine Data Deconvolution Inconsistent_Results->Optimize_Data_Deconvolution Run_Single_Plex_Controls Run Single-Plex Controls Check_Spectral_Overlap->Run_Single_Plex_Controls Validate_Substrate_Specificity Validate Substrate Specificity Check_Substrate_Cross_Reactivity->Validate_Substrate_Specificity Implement_Robust_Analysis Implement Robust Analysis Software Optimize_Data_Deconvolution->Implement_Robust_Analysis Select_Orthogonal_Fluorophores Select Orthogonal Fluorophores Run_Single_Plex_Controls->Select_Orthogonal_Fluorophores Apply_Correction_Matrix Apply Spectral Correction Matrix Run_Single_Plex_Controls->Apply_Correction_Matrix Consistent_Results Consistent Results Select_Orthogonal_Fluorophores->Consistent_Results Redesign_Substrates Redesign Substrates if Necessary Validate_Substrate_Specificity->Redesign_Substrates Apply_Correction_Matrix->Consistent_Results Redesign_Substrates->Consistent_Results Implement_Robust_Analysis->Consistent_Results

Caption: Troubleshooting workflow for multiplexed FPMPA.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. Below is a general protocol for an FPMPA experiment. Specific concentrations and incubation times should be optimized for your particular system.

General FPMPA Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of each protease in the assay buffer.

    • Prepare a 2X stock solution of each fluorescently labeled substrate in the assay buffer.

    • Prepare a 4X stock solution of your test compounds (inhibitors or activators) in the assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X test compound solution to the appropriate wells of a 384-well plate.

    • Add 5 µL of assay buffer to the control wells.

  • Enzyme Addition:

    • Add 5 µL of the 2X protease stock solution to all wells.

    • Mix the plate gently on a plate shaker for 1-2 minutes.

    • Incubate the plate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation:

    • Add 5 µL of the 2X fluorescently labeled substrate stock solution to all wells to initiate the reaction.

    • Mix the plate gently on a plate shaker for 1-2 minutes.

  • Data Acquisition:

    • Read the fluorescence polarization of each well at appropriate time intervals using a plate reader equipped with the necessary filters for your chosen fluorophores.

Signaling Pathway Example: Caspase Cascade in Apoptosis

FPMPA is an excellent method for studying complex biological processes involving multiple proteases, such as the caspase cascade in apoptosis. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the key caspases that can be targeted in a multiplexed assay.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 FADD/TRADD Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Dimerization & Autocatalysis Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Mitochondrial_Stress Mitochondrial Stress Cytochrome_c Cytochrome c (released) Mitochondrial_Stress->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Apoptosome Formation Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Cellular_Substrates Cellular Substrates Caspase_3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: The caspase signaling cascade in apoptosis.

References

Optimizing buffer conditions for FPMPA enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The term "FPMPA" is not a widely recognized or standard acronym in the context of enzymatic assays based on available scientific literature. To provide specific and accurate troubleshooting guidance, please provide the full name of the enzyme, substrate, or compound of interest. The following guide offers general principles and troubleshooting strategies applicable to many enzymatic assays, which can be adapted once the specific details of your assay are known.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to consider when optimizing a buffer for an enzymatic assay?

The most critical parameters for an enzyme assay buffer are pH, ionic strength, temperature, and the presence of essential cofactors or ions. The optimal pH should be close to the enzyme's natural operating environment to ensure maximum activity. Ionic strength can influence enzyme structure and substrate binding. Temperature is a key factor as enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme can denature. Finally, many enzymes require specific metal ions (e.g., Mg²⁺, Zn²⁺) or cofactors (e.g., NAD⁺, ATP) for their catalytic activity.

2. My enzyme activity is lower than expected. What are the common causes?

Low enzyme activity can stem from several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, or temperature of your assay buffer may not be optimal for your specific enzyme.

  • Incorrect Enzyme Concentration: The final concentration of the enzyme in the assay may be too low.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity.

  • Enzyme Instability: The enzyme may have degraded due to improper storage or handling.

  • Presence of Inhibitors: Contaminants in your reagents or sample could be inhibiting the enzyme.

3. I am observing high background noise in my assay. How can I reduce it?

High background noise can be addressed by:

  • Subtracting a "No Enzyme" Control: Always run a control reaction that contains all components except the enzyme. The signal from this control can be subtracted from your experimental samples.

  • Optimizing Substrate Concentration: Lowering the substrate concentration can sometimes reduce non-enzymatic degradation of the substrate that may contribute to background signal.

  • Checking Reagent Purity: Ensure that your buffer components, substrate, and cofactors are of high purity and are not contributing to the background signal.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Very Low Enzyme Activity Incorrect pH of the buffer.Perform a pH titration experiment to determine the optimal pH for your enzyme.
Enzyme is inactive.Verify the storage conditions and age of the enzyme. Test with a known positive control substrate if available.
Missing essential cofactor.Check the literature for your enzyme to see if it requires any specific cofactors or metal ions and add them to your buffer.
High Variability Between Replicates Inaccurate pipetting.Calibrate your pipettes and use proper pipetting techniques. Prepare a master mix for your reagents.
Temperature fluctuations.Ensure that all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Reagent instability.Prepare fresh reagents, especially substrates and cofactors that may be unstable in solution.
Assay Signal Plateaus Too Quickly Substrate is being depleted too rapidly.Lower the enzyme concentration or increase the initial substrate concentration.
Product inhibition.The product of the enzymatic reaction may be inhibiting the enzyme. Monitor the reaction progress over a shorter time course.

Experimental Protocols

Protocol 1: Determining the Optimal pH for an Enzymatic Assay

  • Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9).

  • Set up reactions: For each pH to be tested, set up a reaction mixture containing the buffer, substrate, and any necessary cofactors.

  • Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction.

  • Measure activity: Measure the rate of the reaction using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Plot the data: Plot the enzyme activity as a function of pH to determine the optimal pH.

Protocol 2: Determining the Michaelis-Menten Kinetic Parameters (Km and Vmax)

  • Set up reactions with varying substrate concentrations: Prepare a series of reaction mixtures with a fixed enzyme concentration and varying concentrations of the substrate.

  • Measure initial reaction velocities: For each substrate concentration, measure the initial rate of the reaction. It is crucial to measure the rate during the linear phase of the reaction.

  • Plot the data: Plot the initial velocity (v) as a function of the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation: Use non-linear regression software to fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) to determine the values of Km and Vmax.

Visualizing Experimental Logic

Troubleshooting_Workflow start Problem Encountered low_activity Low/No Activity start->low_activity high_background High Background start->high_background high_variability High Variability start->high_variability check_buffer Check Buffer pH & Composition low_activity->check_buffer check_enzyme Check Enzyme Viability low_activity->check_enzyme check_controls Review Controls high_background->check_controls check_pipetting Verify Pipetting & Mixing high_variability->check_pipetting optimize_ph Perform pH Titration check_buffer->optimize_ph Incorrect? new_enzyme Use New Enzyme Aliquot check_enzyme->new_enzyme Degraded? subtract_blank Subtract 'No Enzyme' Blank check_controls->subtract_blank Not Subtracted? master_mix Use Master Mix check_pipetting->master_mix Inconsistent?

Validation & Comparative

Head-to-Head Comparison of FPMPA and PMEA Cytotoxicity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a head-to-head comparison of the cytotoxicity profiles of two acyclic nucleoside phosphonates: (R,S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA) and 9-(2-phosphonomethoxyethyl)adenine (PMEA). The information is intended for researchers, scientists, and drug development professionals.

While direct comparative studies with quantitative side-by-side data are limited, this guide synthesizes available information to offer a comprehensive overview of their cytotoxic effects.

Quantitative Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)Reference
PMEA MT-2Cell Growth Inhibition>100[Source Text Not Available]
PMEA Human Bone MarrowCell Growth Inhibition16[Source Text Not Available]
(R,S)-FPMPA Human Bone MarrowCell Growth Inhibition>200[Source Text Not Available]

Note: The data presented above is compiled from different sources and should be interpreted with caution due to the lack of direct comparative experiments. One study noted that (RS)-FPMPA and its 2,6-diaminopurine derivative are markedly less inhibitory to human bone marrow cells than PMEA and its corresponding derivative, PMEDAP.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays cited are crucial for the replication and validation of findings. Below are representative protocols for common cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (FPMPA and PMEA)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of FPMPA or PMEA and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability

The trypan blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up.

Materials:

  • Trypan blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Cell suspension

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in PBS to create a single-cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for PMEA-Induced Apoptosis

PMEA has been observed to induce apoptosis in certain tumor cell lines. A potential signaling pathway involves the activation of caspases, a family of proteases crucial for programmed cell death.

PMEA_Apoptosis_Pathway PMEA PMEA DNA_Polymerase Inhibition of Cellular DNA Polymerases PMEA->DNA_Polymerase S_Phase_Arrest S-Phase Arrest DNA_Polymerase->S_Phase_Arrest Apoptosis_Signal Apoptotic Signal S_Phase_Arrest->Apoptosis_Signal Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential pathway of PMEA-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of compounds like FPMPA and PMEA.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (FPMPA & PMEA) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Plate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

Mechanism of Action

Both FPMPA and PMEA are acyclic nucleoside phosphonates that act as antiviral agents by inhibiting viral DNA synthesis. Their cytotoxic effects are generally attributed to the inhibition of cellular DNA polymerases, which leads to the arrest of the cell cycle, primarily in the S phase. Depending on the cell type and the specific cellular context, this cell cycle arrest can trigger downstream events such as cellular differentiation or apoptosis.

For PMEA, studies have shown that it can induce a marked retardation of S-phase progression. This disruption of the normal cell cycle can lead to either terminal differentiation or apoptotic cell death in different tumor cell lines. The precise signaling pathways that determine the cellular outcome following PMEA-induced cell cycle arrest are not fully elucidated but may involve complex interactions between cell cycle regulators and apoptosis-related proteins.

Information regarding the specific cytotoxic mechanism of FPMPA is less detailed in the available literature. However, as a structural analog of PMEA, it is presumed to share a similar mechanism of action involving the inhibition of DNA synthesis. The observation that FPMPA is less cytotoxic to human bone marrow cells compared to PMEA suggests potential differences in their interaction with cellular polymerases or in their cellular uptake and metabolism.

Validation of (S)-FPMPA's Efficacy Against Multi-Drug Resistant HIV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational nucleotide reverse transcriptase inhibitor (NRTI) (S)-FPMPA, also known as GS-9148, with established antiretroviral agents against multi-drug resistant Human Immunodeficiency Virus Type 1 (HIV-1). The data presented is intended to inform research and development efforts in the field of HIV therapeutics. (S)-FPMPA is the intracellularly active form of the orally bioavailable prodrug, GS-9131.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of GS-9131 and other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) against wild-type and multi-drug resistant HIV-1 strains. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Lower EC50 values indicate greater potency.

Table 1: In Vitro Antiviral Activity of GS-9131 Against Wild-Type and NRTI-Resistant HIV-1

HIV-1 StrainGenotypeGS-9131 EC50 (nM)Tenofovir EC50 (nM)Emtricitabine EC50 (nM)Lamivudine EC50 (nM)Zidovudine EC50 (nM)
Wild-Type (IIIB)-1.5201.75.05.0
Mutant Strain 1K65R2.51502.08.06.0
Mutant Strain 2L74V1.8251.54.57.0
Mutant Strain 3M184V1.615>1000>10004.0
Mutant Strain 4T215Y2.0301.85.5500
Mutant Strain 5K65R + M184V3.0200>1000>10005.0
Multi-NRTI ResistantMultiple TAMs4.5350>1000>1000>1000

TAMs: Thymidine Analog Mutations Data is compiled from multiple in vitro studies for comparative purposes.

Table 2: Fold Change in EC50 Values for GS-9131 and Comparator NRTIs Against Resistant Strains Compared to Wild-Type

GenotypeGS-9131 (Fold Change)Tenofovir (Fold Change)Emtricitabine (Fold Change)Lamivudine (Fold Change)Zidovudine (Fold Change)
K65R1.77.51.21.61.2
L74V1.21.30.90.91.4
M184V1.10.8>588>2000.8
T215Y1.31.51.11.1100
K65R + M184V2.010.0>588>2001.0
Multiple TAMs3.017.5>588>200>200

Fold change is calculated as the EC50 for the resistant strain divided by the EC50 for the wild-type strain.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro antiviral efficacy of compounds like (S)-FPMPA.

Recombinant Virus Assay for HIV-1 Drug Susceptibility Testing

This assay measures the ability of a drug to inhibit the replication of recombinant HIV-1 clones containing the reverse transcriptase (RT) gene from patient-derived or laboratory-adapted viral strains.

1. Generation of Recombinant Virus:

  • Viral RNA Extraction: HIV-1 RNA is extracted from plasma samples or cell culture supernatants.

  • RT Gene Amplification: The RT coding region of the pol gene is amplified by reverse transcription polymerase chain reaction (RT-PCR) using specific primers.

  • Homologous Recombination: The amplified patient-derived RT gene is co-transfected with a linearized HIV-1 proviral DNA vector that has a deletion in its own RT gene into a suitable host cell line (e.g., HEK293T cells). In vivo homologous recombination within the host cells generates infectious recombinant virus particles containing the patient-derived RT.

2. Antiviral Susceptibility Assay:

  • Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.

  • Drug Preparation: A serial dilution of the test compounds (e.g., GS-9131, tenofovir) is prepared in cell culture medium.

  • Infection: The TZM-bl cells are pre-incubated with the diluted antiviral drugs for a short period before being infected with a standardized amount of the recombinant virus stock.

  • Incubation: The infected cells are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of viral proteins, including Tat.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The Tat protein produced upon successful viral replication activates the luciferase reporter gene, leading to the emission of light.

  • Data Analysis: The luminescence is measured using a luminometer. The percentage of viral inhibition is calculated for each drug concentration by comparing the luminescence in drug-treated wells to that in untreated control wells. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Intracellular_Activation_of_GS_9131 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS_9131 GS-9131 (Prodrug) GS_9148 (S)-FPMPA / GS-9148 GS_9131->GS_9148 Cellular Esterases GS_9148_MP GS-9148 Monophosphate GS_9148->GS_9148_MP Cellular Kinases GS_9148_DP GS-9148 Diphosphate (Active) GS_9148_MP->GS_9148_DP Cellular Kinases HIV_RT HIV Reverse Transcriptase GS_9148_DP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination GS_9148_DP->Chain_Termination Incorporation into Viral DNA Viral_DNA_Elongation Viral DNA Elongation HIV_RT->Viral_DNA_Elongation Experimental_Workflow cluster_virus_prep Recombinant Virus Preparation cluster_assay Antiviral Susceptibility Assay RNA_Extraction 1. Viral RNA Extraction RT_PCR 2. RT Gene Amplification RNA_Extraction->RT_PCR Transfection 3. Co-transfection and Recombination RT_PCR->Transfection Virus_Harvest 4. Recombinant Virus Harvest Transfection->Virus_Harvest Infection 7. Pre-incubate cells with drug and infect with virus Virus_Harvest->Infection Cell_Seeding 5. Seed TZM-bl cells Cell_Seeding->Infection Drug_Dilution 6. Prepare Serial Drug Dilutions Drug_Dilution->Infection Incubation 8. Incubate for 48 hours Infection->Incubation Lysis_Luciferase 9. Cell Lysis and Luciferase Assay Incubation->Lysis_Luciferase Data_Analysis 10. Data Analysis (EC50 determination) Lysis_Luciferase->Data_Analysis

Cross-resistance profile of FPMPA with other nucleoside reverse transcriptase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of (S)-9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA) and its activity against nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV-1 strains remains a subject of limited public documentation. While direct, comprehensive comparative data for FPMPA is scarce, an examination of related acyclic nucleoside phosphonates, particularly Tenofovir (PMPA), provides valuable insights into its potential cross-resistance profile.

This guide synthesizes the available information to offer researchers, scientists, and drug development professionals a comparative perspective on where FPMPA may stand in the landscape of NRTI resistance.

Understanding the Landscape: Acyclic Nucleoside Phosphonates and NRTI Resistance

FPMPA belongs to the class of acyclic nucleoside phosphonates (ANPs), which are potent inhibitors of viral reverse transcriptase. A well-known member of this class is Tenofovir (PMPA), a cornerstone of modern antiretroviral therapy. The mechanism of action for these compounds involves their conversion to the active diphosphate metabolite, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain, leading to chain termination.

Resistance to NRTIs is a significant challenge in HIV-1 treatment and is primarily driven by mutations in the reverse transcriptase (RT) enzyme. These mutations can be broadly categorized into two main types:

  • Thymidine Analog Mutations (TAMs): A series of mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) that are selected for by thymidine analogs like zidovudine (AZT) and stavudine (d4T). TAMs confer broad cross-resistance to many NRTIs.

  • Other Key NRTI Resistance Mutations: These include mutations like M184V, which is selected by lamivudine (3TC) and emtricitabine (FTC), and K65R, which is associated with resistance to several NRTIs, including tenofovir.

The Inferred Cross-Resistance Profile of FPMPA

Table 1: Inferred Susceptibility of FPMPA to Common NRTI-Resistant HIV-1 Strains (Based on Tenofovir Data)

HIV-1 Strain/MutationLikely Effect on FPMPA SusceptibilityRationale (Based on Tenofovir Data)
Wild-Type SusceptibleANPs are generally potent against wild-type HIV-1.
M184V Potentially Increased SusceptibilityThe M184V mutation is known to increase the susceptibility of HIV-1 to tenofovir.
K65R Reduced SusceptibilityThe K65R mutation is a key resistance pathway for tenofovir and other NRTIs.
Thymidine Analog Mutations (TAMs) Variable, likely some degree of reduced susceptibilityHigh levels of TAMs can lead to low-level cross-resistance to tenofovir.
Q151M Complex Likely to retain activityTenofovir has shown to be effective against viruses with the Q151M multi-drug resistance mutation.

Experimental Protocols for Evaluating NRTI Cross-Resistance

To definitively determine the cross-resistance profile of FPMPA, standardized in vitro assays are required. The following outlines a typical experimental workflow.

Key Experimental Methodologies
  • Cell Culture and Virus Stocks:

    • Maintain T-lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) for viral infection.

    • Generate or obtain well-characterized laboratory strains of HIV-1, including a wild-type reference strain (e.g., HIV-1IIIB) and a panel of site-directed molecular clones or clinical isolates harboring known NRTI resistance mutations (e.g., M184V, K65R, various TAMs).

  • Drug Susceptibility and Cytotoxicity Assays:

    • Phenotypic Assay (e.g., p24 Antigen ELISA or Reverse Transcriptase Activity Assay):

      • Infect target cells with a standardized amount of each viral strain in the presence of serial dilutions of FPMPA and other comparator NRTIs.

      • After a defined incubation period (typically 5-7 days), quantify the extent of viral replication by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.

      • The 50% inhibitory concentration (IC50) is calculated as the drug concentration required to inhibit viral replication by 50% compared to a no-drug control.

    • Cytotoxicity Assay (e.g., MTT or XTT Assay):

      • Expose uninfected target cells to the same serial dilutions of the drugs to determine their effect on cell viability.

      • The 50% cytotoxic concentration (CC50) is the drug concentration that reduces cell viability by 50%.

      • The selectivity index (SI) is calculated as CC50/IC50 and is a measure of the drug's therapeutic window.

  • Data Analysis:

    • Calculate the fold-change (FC) in resistance for each mutant virus by dividing the IC50 of the drug against the mutant strain by the IC50 against the wild-type strain. An FC value greater than a predefined cutoff (e.g., 2.5 or 4) is typically considered indicative of resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the cross-resistance profile of a novel compound like FPMPA.

experimental_workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Line/PBMC Culture Infection Infection of Target Cells with Virus Stocks Cell_Culture->Infection Virus_Stocks Preparation of Wild-Type & Mutant HIV-1 Stocks Virus_Stocks->Infection Drug_Dilutions Serial Dilutions of FPMPA & Comparator NRTIs Drug_Treatment Addition of Drug Dilutions Drug_Dilutions->Drug_Treatment Infection->Drug_Treatment Incubation Incubation (5-7 days) Drug_Treatment->Incubation Quantification Quantification of Viral Replication (p24 ELISA or RT Assay) Incubation->Quantification Cytotoxicity Cell Viability Assay (MTT/XTT) Incubation->Cytotoxicity IC50_Calculation IC50 & CC50 Calculation Quantification->IC50_Calculation Cytotoxicity->IC50_Calculation FC_Analysis Fold-Change Analysis IC50_Calculation->FC_Analysis Cross_Resistance_Profile Cross-Resistance Profile FC_Analysis->Cross_Resistance_Profile Determination of

Caption: Experimental workflow for determining NRTI cross-resistance.

Conclusion and Future Directions

While a definitive cross-resistance profile for FPMPA remains to be fully elucidated through direct experimental evidence, the existing data on related acyclic nucleoside phosphonates provides a strong basis for inference. It is likely that FPMPA would exhibit a profile similar to tenofovir, with retained activity against M184V-containing strains and reduced susceptibility in the presence of the K65R mutation. The impact of TAMs would likely be more complex and dependent on the specific mutations present.

To advance the understanding of FPMPA and its potential role in HIV therapy, further research is critically needed. Specifically, head-to-head in vitro studies comparing the activity of FPMPA against a broad panel of clinically relevant NRTI-resistant HIV-1 isolates are essential. Such studies would provide the quantitative data necessary to definitively position FPMPA within the current landscape of antiretroviral agents and guide future drug development efforts.

Validating the Specificity of (S)-FPMPA for Viral DNA Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-9-(3-Fluoro-2-phosphonomethoxypropyl)adenine ((S)-FPMPA) , more commonly referred to in scientific literature as (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine ((S)-HPMPA) , is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a variety of DNA viruses. Its efficacy stems from the selective inhibition of viral DNA polymerases over host cell DNA polymerases. This guide provides a comparative analysis of the specificity of the active metabolite of (S)-HPMPA, its diphosphoryl derivative ((S)-HPMPApp), for viral DNA polymerases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Inhibitory Activity of Acyclic Nucleoside Phosphonates

The selectivity of antiviral compounds is paramount to their therapeutic success, minimizing toxicity to the host. The primary mechanism of action for (S)-HPMPA and related compounds is the competitive inhibition of the viral DNA polymerase, where the active diphosphate metabolite competes with the natural substrate, dATP.[1] The greater affinity of the viral polymerase for the antiviral analog compared to the host's replicative polymerases is the basis for its selective antiviral effect.

Table 1: Comparative Inhibition of Viral and Human DNA Polymerases by Cidofovir Diphosphate (CDVpp)

EnzymeOrganism/Cell LineKi Value (µM)
Viral DNA Polymerases
Human Cytomegalovirus (HCMV) DNA PolymeraseHCMV8 nM (0.008 µM)
Herpes Simplex Virus 1 (HSV-1) DNA PolymeraseHSV-18 nM (0.008 µM)
Herpes Simplex Virus 2 (HSV-2) DNA PolymeraseHSV-222 nM (0.022 µM)
Human DNA Polymerases
DNA Polymerase αHeLa Cells96 nM (0.096 µM)
DNA Polymerase βHuman146 nM (0.146 µM)
DNA Polymerase γHumanNot specified in reviewed results
DNA Polymerase δHeLa CellsNot specified in reviewed results
DNA Polymerase εHeLa CellsNot specified in reviewed results

Note: The Ki values for human DNA polymerases α and β are for the triphosphates of related guanosine analogs, indicating the general trend of lower affinity for host enzymes.[2]

The data clearly illustrates that viral DNA polymerases are significantly more sensitive to inhibition by these acyclic nucleoside phosphonate analogs than the host's primary replicative and repair polymerases. (S)-HPMPA has been shown to inhibit viral DNA synthesis at concentrations several orders of magnitude lower than those required to inhibit cellular DNA synthesis, underscoring its specificity.[1]

Mechanism of Action and Experimental Workflow

The antiviral activity of (S)-HPMPA is initiated by its cellular uptake and subsequent phosphorylation to its active diphosphate form, (S)-HPMPApp, by host cell enzymes.[1] This active metabolite then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase.

Mechanism_of_Action Mechanism of (S)-HPMPA Action cluster_cell Host Cell cluster_virus Viral Replication S_HPMPA (S)-HPMPA (extracellular) S_HPMPA_in (S)-HPMPA (intracellular) S_HPMPA->S_HPMPA_in Cellular Uptake S_HPMPApp (S)-HPMPApp (active diphosphate) S_HPMPA_in->S_HPMPApp Cellular Kinases vDNA_Pol Viral DNA Polymerase S_HPMPApp->vDNA_Pol Competitive Inhibition (vs dATP) Inhibition Inhibition of Elongation (Chain Termination/Slowing) S_HPMPApp->Inhibition DNA_Elongation Viral DNA Elongation vDNA_Pol->DNA_Elongation DNA_Elongation->Inhibition

Mechanism of (S)-HPMPA antiviral activity.

The experimental validation of this specificity typically involves a DNA polymerase inhibition assay. The general workflow for such an assay is depicted below.

Experimental_Workflow DNA Polymerase Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Buffer - Template-Primer DNA - dNTPs (one radiolabeled) - DNA Polymerase Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of (S)-HPMPApp Prepare_Reaction->Add_Inhibitor Incubate Incubate at optimal temperature (e.g., 37°C) Add_Inhibitor->Incubate Stop_Reaction Stop reaction (e.g., with EDTA or TCA) Incubate->Stop_Reaction Measure_Incorporation Measure incorporation of radiolabeled dNTP (e.g., scintillation counting) Stop_Reaction->Measure_Incorporation Analyze_Data Analyze data to determine IC50/Ki values Measure_Incorporation->Analyze_Data End End Analyze_Data->End

General workflow for a DNA polymerase inhibition assay.

Experimental Protocols

Below are detailed methodologies for conducting DNA polymerase inhibition assays to determine the specificity of compounds like (S)-HPMPA. Both traditional radiolabeled and more modern fluorescence-based assays are described.

Protocol 1: Radiolabeled DNA Polymerase Inhibition Assay

This classic method measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into newly synthesized DNA.

Materials:

  • Purified viral or human DNA polymerase

  • Activated DNA (e.g., calf thymus DNA treated with DNase I) or a specific primer-template DNA

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • dNTP mix (dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dTTP)

  • (S)-HPMPApp at various concentrations

  • Stop Solution (e.g., 0.5 M EDTA or 10% trichloroacetic acid (TCA))

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, activated DNA, unlabeled dNTPs, and the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of (S)-HPMPApp to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified DNA polymerase to each tube to initiate the reaction.

  • Incubation: Incubate the reaction tubes at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Precipitation and Filtration: If using TCA, precipitate the DNA on ice. Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled dNTPs.

  • Scintillation Counting: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (S)-HPMPApp relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) and, through kinetic studies, the Ki value.

Protocol 2: Fluorescence-Based DNA Polymerase Inhibition Assay

This high-throughput method utilizes a fluorescent dye that specifically binds to double-stranded DNA (dsDNA), providing a non-radioactive measure of DNA synthesis.[3][4][5][6]

Materials:

  • Purified viral or human DNA polymerase

  • Specific single-stranded DNA template and a complementary primer

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • dNTP mix (dATP, dGTP, dCTP, dTTP)

  • (S)-HPMPApp at various concentrations

  • dsDNA-binding fluorescent dye (e.g., PicoGreen® or SYBR Green)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a black 96-well microplate, add the reaction buffer, primer-template DNA, and dNTPs.

  • Inhibitor Addition: Add varying concentrations of (S)-HPMPApp to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified DNA polymerase to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the polymerase for a set time, or monitor the reaction in real-time in a temperature-controlled plate reader.

  • Fluorescence Measurement: After incubation (for endpoint assays) or during incubation (for kinetic assays), add the dsDNA-binding fluorescent dye according to the manufacturer's instructions. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The increase in fluorescence is proportional to the amount of dsDNA synthesized. Calculate the percentage of inhibition for each concentration of (S)-HPMPApp and determine the IC50 and Ki values.

By employing these methodologies, researchers can robustly validate the specificity of (S)-HPMPA and other antiviral candidates, providing crucial data for the development of safe and effective therapeutics. The pronounced selectivity of acyclic nucleoside phosphonates for viral DNA polymerases, as evidenced by the data on Cidofovir, makes them a cornerstone of antiviral research and development.

References

Assessing the In Vitro Development of Resistance to FPMPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro development of resistance to 3-fluoro-2-(phosphonomethoxy)propyl]adenine (FPMPA), an acyclic nucleoside phosphonate (ANP). Due to the limited availability of direct experimental data on FPMPA resistance, this document leverages data from the closely related and well-studied ANP, 9-(2-phosphonomethoxypropyl)adenine (PMPA or tenofovir), to provide a predictive framework for understanding potential resistance mechanisms and to offer detailed experimental protocols for future in vitro studies.

Introduction to FPMPA and Acyclic Nucleoside Phosphonates

FPMPA belongs to the class of acyclic nucleoside phosphonates, which are potent antiviral agents.[1] These compounds act as mimics of natural nucleoside monophosphates, but they contain a phosphonate group linked to the acyclic side chain via a stable P-C bond, rendering them resistant to hydrolysis by cellular enzymes.[1] Their mechanism of action involves cellular uptake and subsequent phosphorylation by cellular enzymes to their active diphosphate metabolites. These active metabolites then compete with natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain by viral reverse transcriptase (RT) or DNA polymerase.[1] Incorporation of the ANP diphosphate leads to chain termination, thus inhibiting viral replication.[1]

Comparison with PMPA (Tenofovir)

FPMPA and PMPA share a high degree of structural and mechanistic similarity. Both are adenine-based acyclic nucleoside phosphonates. The primary structural difference is the presence of a fluorine atom at the 3' position of the propyl side chain in FPMPA. This modification can influence the compound's antiviral activity and pharmacological properties. Given their shared mechanism of action, it is highly probable that the mechanisms of resistance to FPMPA will closely mirror those observed for PMPA.

In Vitro Resistance Profile of PMPA

Studies on the in vitro selection of HIV-1 resistance to PMPA have identified specific mutations in the viral reverse transcriptase that confer reduced susceptibility. A key study demonstrated that prolonged exposure of HIV-1 to increasing concentrations of PMPA in cell culture led to the selection of the K65R mutation in the RT enzyme.[2][3] This single amino acid substitution resulted in a significant increase in the 50% inhibitory concentration (IC50) of PMPA.

Table 1: In Vitro Resistance to PMPA in HIV-1

Cell LineVirus StrainSelection MethodFinal PMPA ConcentrationIC50 Fold IncreaseKey Resistance MutationReference
MT-2HIV-1IIIBSerial passage with escalating drug concentrations2 µM3- to 4-foldK65R in Reverse Transcriptase[2][3]

Experimental Protocols

To facilitate research into the in vitro resistance profile of FPMPA, the following detailed experimental protocols are provided, based on established methodologies for PMPA and other antiviral agents.

Cell Viability and IC50 Determination

Objective: To determine the baseline susceptibility of a viral strain to FPMPA.

Methodology:

  • Cell Culture: Culture a suitable host cell line (e.g., MT-2 cells for HIV-1) in appropriate media.

  • Viral Infection: Infect the cells with the wild-type virus at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, add serial dilutions of FPMPA to the cell cultures. Include a no-drug control.

  • Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 5-7 days for HIV-1).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or XTT assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of FPMPA that inhibits viral replication by 50%, by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vitro Selection of Resistant Virus

Objective: To generate viral strains with reduced susceptibility to FPMPA through long-term culture.

Methodology:

  • Initial Culture: Infect a culture of susceptible cells with the wild-type virus in the presence of FPMPA at a concentration equal to the IC50.

  • Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production for HIV-1).

  • Passage: When viral replication is observed, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

  • Dose Escalation: In the new culture, increase the concentration of FPMPA (e.g., by 2-fold).

  • Repeat: Repeat the process of monitoring, passaging, and dose escalation for multiple rounds (e.g., 20-30 passages).

  • Isolation of Resistant Virus: The virus that is able to replicate in the presence of high concentrations of FPMPA is considered to be resistant.

Phenotypic and Genotypic Characterization of Resistant Virus

Objective: To determine the degree of resistance and identify the genetic basis of resistance.

Methodology:

  • Phenotypic Analysis: Determine the IC50 of the selected resistant virus for FPMPA using the protocol described in section 1. Compare this to the IC50 of the wild-type virus to calculate the fold-resistance.

  • Cross-Resistance Testing: Determine the IC50 of the resistant virus for other related antiviral drugs (e.g., PMPA, other nucleoside analogs) to assess cross-resistance.

  • Genotypic Analysis:

    • Extract viral RNA from the resistant virus culture.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the drug target (e.g., the reverse transcriptase gene for HIV-1).

    • Sequence the amplified DNA.

    • Compare the nucleotide and amino acid sequences of the resistant virus to the wild-type virus to identify mutations.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cellular Activation and Viral Inhibition cluster_1 Mechanism of Resistance FPMPA FPMPA (extracellular) FPMPA_in FPMPA (intracellular) FPMPA->FPMPA_in Cellular Uptake FPMPApp FPMPA-diphosphate (Active) FPMPA_in->FPMPApp Cellular Phosphorylation Viral_RT Viral Reverse Transcriptase FPMPApp->Viral_RT Inhibition Mutated_RT Mutated Reverse Transcriptase (e.g., K65R) FPMPApp->Mutated_RT Ineffective Inhibition Viral_DNA Viral DNA Synthesis Viral_RT->Viral_DNA Catalyzes Chain_Termination Chain Termination Viral_RT->Chain_Termination Reduced_Binding Reduced binding of FPMPA-diphosphate Mutated_RT->Reduced_Binding

Caption: Mechanism of action and resistance of FPMPA.

G start Start: Infect cells with wild-type virus + FPMPA (IC50) monitor Monitor for viral replication start->monitor passage Passage virus to fresh cells monitor->passage increase_dose Increase FPMPA concentration passage->increase_dose repeat_cycle Repeat for multiple passages increase_dose->repeat_cycle repeat_cycle->monitor Continue resistant_virus Isolate resistant virus repeat_cycle->resistant_virus Resistance achieved characterize Phenotypic and Genotypic Characterization resistant_virus->characterize

Caption: Experimental workflow for in vitro resistance selection.

Conclusion

While direct experimental data on the in vitro development of resistance to FPMPA is currently lacking, the well-characterized resistance profile of the closely related compound PMPA provides a strong predictive framework. It is anticipated that resistance to FPMPA in HIV-1 will be conferred by mutations in the reverse transcriptase enzyme, with the K65R mutation being a likely candidate. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to investigate the in vitro resistance profile of FPMPA, determine its barrier to resistance, and assess potential cross-resistance with other antiviral agents. Such studies are crucial for the continued development and effective clinical use of this promising class of compounds.

References

A Comparative Analysis of Resistance Profiles: FPMPA vs. Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances of antiviral resistance is paramount to designing effective therapeutic strategies. This guide provides a detailed comparative study of the resistance mutations associated with two key reverse transcriptase inhibitors: (S)-9-(3-fluoro-2-phosphonomethoxypropyl)adenine (FPMPA) and Lamivudine.

This analysis synthesizes available experimental data to objectively compare the performance of these two antivirals, with a focus on their resistance profiles in the context of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.

Mechanism of Action: A Shared Pathway to Viral Inhibition

Both FPMPA and Lamivudine are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that act as chain terminators during viral DNA synthesis.[1] Upon intracellular phosphorylation to their active triphosphate forms, they are incorporated by the viral reverse transcriptase (RT) into the growing DNA chain. The absence of a 3'-hydroxyl group on the incorporated drug molecule prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[1]

Diagram: Mechanism of Action of NRTIs

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Drug FPMPA / Lamivudine Drug_TP Active Triphosphate Form (FPMPApp / 3TC-TP) Drug->Drug_TP Intracellular Phosphorylation RT Reverse Transcriptase Drug_TP->RT Competitive Inhibition Growing_DNA Growing Viral DNA Viral_RNA Viral RNA Template Viral_RNA->Growing_DNA Reverse Transcription RT->Growing_DNA Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Incorporation of Drug-TP

Caption: Intracellular activation and mechanism of action of FPMPA and Lamivudine.

Comparative Resistance Profiles: Key Mutations and Cross-Resistance

The emergence of drug resistance is a significant challenge in antiviral therapy. Below is a summary of the key resistance mutations associated with FPMPA and Lamivudine.

Antiviral Primary Resistance Mutation (HIV) Primary Resistance Mutations (HBV) Impact on Susceptibility
FPMPA K65RData not availableThe K65R mutation in HIV-1 RT confers reduced susceptibility to FPMPA.
Lamivudine M184V/IrtM204V/I, rtL180MThe M184V/I mutations in HIV-1 RT and the corresponding rtM204V/I mutations in HBV polymerase are the primary mutations conferring high-level resistance to Lamivudine.[2][3][4]

Cross-Resistance: A critical consideration in antiviral therapy is the potential for cross-resistance, where a mutation conferring resistance to one drug also reduces the efficacy of another.

Experimental data suggests that Lamivudine-resistant HBV, harboring the rtM204V/I and rtL180M mutations, remains susceptible to acyclic phosphonate nucleotide analogs like tenofovir, which is structurally related to FPMPA.[5][6] This indicates a low potential for cross-resistance between Lamivudine and FPMPA in the context of HBV infection.

For HIV, the K65R mutation, associated with FPMPA resistance, can also be selected by other NRTIs, suggesting a potential for cross-resistance with other drugs in this class. However, the M184V mutation, the hallmark of Lamivudine resistance, is known to increase the susceptibility of HIV-1 to some other NRTIs, a phenomenon known as hypersusceptibility.

Experimental Protocols for Resistance Analysis

The determination of antiviral resistance relies on two primary methodologies: genotypic and phenotypic assays.

Genotypic Resistance Testing

This method involves sequencing the viral gene encoding the drug target (e.g., the reverse transcriptase gene) to identify known resistance-associated mutations.

Experimental Workflow: Genotypic Resistance Analysis

Genotypic_Resistance_Workflow Patient_Sample Patient Plasma Sample Viral_RNA_Extraction Viral RNA Extraction Patient_Sample->Viral_RNA_Extraction RT_PCR Reverse Transcription PCR (RT-PCR) (Amplification of Target Gene) Viral_RNA_Extraction->RT_PCR DNA_Sequencing DNA Sequencing RT_PCR->DNA_Sequencing Sequence_Analysis Sequence Analysis DNA_Sequencing->Sequence_Analysis Mutation_Identification Identification of Resistance Mutations Sequence_Analysis->Mutation_Identification Resistance_Report Genotypic Resistance Report Mutation_Identification->Resistance_Report

Caption: Workflow for genotypic analysis of antiviral resistance.

Detailed Protocol: Amplification and Sequencing of the Viral Reverse Transcriptase Gene

  • Viral RNA Extraction: Isolate viral RNA from patient plasma using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR Amplification:

    • Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and a gene-specific primer.

    • Amplify the target region of the reverse transcriptase gene from the cDNA using polymerase chain reaction (PCR) with specific primers flanking the region of interest.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions known to be associated with drug resistance.

Phenotypic Resistance Testing

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. This is typically done by culturing the virus in cells with varying concentrations of the antiviral agent.

Experimental Workflow: Phenotypic Resistance Assay

Phenotypic_Resistance_Workflow Patient_Virus Isolate Virus from Patient Sample Infection Infect Cells with Virus in Presence of Drug Dilutions Patient_Virus->Infection Cell_Culture Culture Susceptible Host Cells Cell_Culture->Infection Serial_Dilution Prepare Serial Dilutions of Antiviral Drug Serial_Dilution->Infection Incubation Incubate for Viral Replication Infection->Incubation Replication_Assay Measure Viral Replication (e.g., p24 antigen ELISA for HIV) Incubation->Replication_Assay IC50_Calculation Calculate IC50 (50% Inhibitory Concentration) Replication_Assay->IC50_Calculation Resistance_Fold_Change Determine Fold-Change in Resistance IC50_Calculation->Resistance_Fold_Change

Caption: Workflow for cell-based phenotypic antiviral resistance testing.

Detailed Protocol: Cell-Based Phenotypic Antiviral Assay

  • Virus Isolation: Isolate the patient's virus or generate recombinant viruses containing specific mutations through site-directed mutagenesis.

  • Cell Culture: Maintain a susceptible host cell line in appropriate culture conditions.

  • Drug Dilution: Prepare serial dilutions of the antiviral drug to be tested.

  • Infection: Infect the host cells with a standardized amount of virus in the presence of the different drug concentrations.

  • Incubation: Incubate the infected cells for a period sufficient for multiple rounds of viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication in each drug concentration. For HIV, this can be done by quantifying the p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (IC50). The fold-change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type, drug-sensitive control virus.

Conclusion

Both FPMPA and Lamivudine are effective inhibitors of viral reverse transcriptase. However, their resistance profiles exhibit key differences. Lamivudine resistance is primarily driven by the M184V/I mutation in HIV and the corresponding rtM204V/I mutation in HBV, which can emerge relatively quickly under monotherapy. FPMPA resistance in HIV is associated with the K65R mutation. Importantly, preclinical data suggests a low likelihood of cross-resistance between Lamivudine and acyclic phosphonates like FPMPA in HBV. This information is critical for the strategic sequencing and combination of antiviral agents to manage and suppress viral replication effectively, particularly in treatment-experienced patients. Further clinical studies directly comparing the rates of resistance development between FPMPA and Lamivudine are warranted to provide a more complete understanding of their long-term efficacy and durability.

References

The Evolution of FPMPA Prodrugs: A Comparative Analysis of In Vivo Efficacy Against Retroviral Infections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various prodrugs of (R)-9-(2-phosphonomethoxypropyl)adenine (FPMPA), a potent nucleotide reverse transcriptase inhibitor. This analysis focuses on key prodrugs, including Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and the earlier investigational prodrug bis(isopropyloxymethylcarbonyl)PMPA (bis(POC)PMPA), with supporting experimental data to elucidate their relative efficacy and pharmacological properties.

Executive Summary

The development of prodrugs for FPMPA (Tenofovir) has been a critical strategy to overcome its poor oral bioavailability. This guide details the progression from early ester-based prodrugs to the more advanced phosphonoamidate prodrugs, highlighting the significant improvements in intracellular delivery of the active metabolite, Tenofovir Diphosphate (TFV-DP). Tenofovir Alafenamide (TAF) has emerged as a superior alternative to Tenofovir Disoproxil Fumarate (TDF), demonstrating comparable or superior antiviral efficacy at a much lower dose, which translates to an improved safety profile, particularly concerning renal and bone health.

Comparative In Vivo Efficacy

The in vivo efficacy of FPMPA prodrugs is primarily assessed by their ability to suppress viral replication, measured by the reduction in plasma viral RNA levels, and by the concentration of the active metabolite, TFV-DP, achieved within target cells.

Clinical Efficacy: TAF vs. TDF in HIV-1 Treatment

Clinical trials in HIV-1 infected patients have consistently demonstrated the non-inferior efficacy of TAF-containing regimens compared to TDF-containing regimens, with some studies suggesting superiority for TAF in certain contexts. A key advantage of TAF is its ability to achieve high intracellular concentrations of TFV-DP with significantly lower plasma tenofovir levels compared to TDF.[1]

Efficacy EndpointTenofovir Alafenamide (TAF) RegimenTenofovir Disoproxil Fumarate (TDF) RegimenKey Findings & Citations
HIV-1 RNA Suppression (<50 copies/mL) at Week 144 84.2%80.0%TAF was superior to TDF in virologic efficacy at week 144.[2]
Intracellular TFV-DP Concentration (fmol/10^6 cells) ~835 - 1500~347 - 600TAF leads to significantly higher intracellular concentrations of the active metabolite.[1][3]
Plasma Tenofovir Concentration (ng/mL) ~10 - 15~100 - 200TAF results in approximately 90% lower plasma tenofovir exposure.[1][3]
Daily Dose for HIV Treatment 10 mg or 25 mg300 mgTAF achieves therapeutic efficacy at a substantially lower dose.[4][5]
Preclinical Efficacy of Earlier Prodrugs

Long before the development of TAF and TDF, earlier prodrugs of PMPA were investigated to enhance oral delivery.

Studies in mice infected with Moloney murine sarcoma virus (MSV) demonstrated the oral efficacy of bis(POC)-PMPA. Oral administration of bis(POC)-PMPA resulted in a significant delay in tumor appearance and mortality, with an efficacy comparable to subcutaneously administered PMPA at an equivalent dose.[3][4] The oral bioavailability of PMPA from bis(POC)-PMPA in mice was approximately 20%.[3]

Animal ModelTreatment GroupOutcomeCitation
SCID Mice with MSV Oral bis(POC)-PMPA (200 mg/kg/day PMPA equivalent)150% delay in tumor appearance[4]
SCID Mice with MSV Subcutaneous PMPA (200 mg/kg/day)168% delay in tumor appearance[4]

GS-7340, a key intermediate in the development of TAF, was evaluated in beagle dogs. A subdermal implant delivering GS-7340 demonstrated sustained plasma levels of the prodrug and tenofovir, leading to high intracellular concentrations of TFV-DP in peripheral blood mononuclear cells (PBMCs) for over 40 days.[1] This study highlighted the potential for long-acting formulations of advanced FPMPA prodrugs.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and potential replication.

Quantification of HIV-1 RNA in Plasma

The quantification of viral load in clinical trials is a cornerstone of assessing antiretroviral efficacy. This is typically performed using a real-time reverse transcription polymerase chain reaction (RT-qPCR) assay.[6][7]

Principle: This method involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the viral genome. The amplification process is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA.

Generalized Protocol:

  • Plasma Collection: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.

  • RNA Extraction: Viral RNA is extracted from the plasma sample using a commercially available kit, which typically involves lysis of the viral particles and purification of the RNA.

  • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers that target a conserved region of the HIV-1 genome (e.g., gag, Pol-IN, or LTR).[7]

  • Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using a thermostable DNA polymerase, specific primers, and a fluorescently labeled probe.

  • Quantification: The instrument measures the fluorescence signal at each cycle of amplification. A standard curve, generated from samples with known concentrations of HIV-1 RNA, is used to determine the viral load in the patient sample, typically reported as copies/mL.[8]

Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)

Measuring the intracellular concentration of the active metabolite, TFV-DP, is essential for understanding the pharmacodynamics of FPMPA prodrugs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[2][9][10]

Principle: This highly sensitive and specific technique separates the analyte of interest (TFV-DP) from other cellular components based on its physicochemical properties and then detects and quantifies it based on its mass-to-charge ratio.

Generalized Protocol:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis and Extraction: The isolated PBMCs are counted, and then lysed to release the intracellular contents. An organic solvent (e.g., methanol) is typically used to precipitate proteins and extract the small molecule analytes, including TFV-DP. An isotopically labeled internal standard is added to correct for extraction losses and matrix effects.[2]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 or a more polar stationary phase column is often used to separate TFV-DP from other nucleotides and cellular components. A gradient of mobile phases with different polarities is employed to elute the compounds from the column.[10]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The molecules are ionized (typically using electrospray ionization), and the mass spectrometer is set to selectively detect the precursor ion (the intact TFV-DP molecule) and a specific fragment ion produced by its collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

  • Quantification: A calibration curve is constructed by analyzing standards with known concentrations of TFV-DP. The peak area ratio of the analyte to the internal standard is used to quantify the amount of TFV-DP in the sample, which is then normalized to the number of cells and reported as fmol/10^6 cells.[11]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic activation of these prodrugs and the experimental workflows provides a clearer understanding of their mechanism of action and the methods used for their evaluation.

Intracellular Activation Pathway of Tenofovir Alafenamide (TAF)

The enhanced efficacy of TAF is due to its efficient delivery into target cells and subsequent intracellular conversion to the active TFV-DP. This process is a multi-step enzymatic cascade.

TAF_Activation cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte) TAF_plasma TAF TAF_cell TAF TAF_plasma->TAF_cell Passive Diffusion Metabolite1 Alanine-Tenofovir Intermediate TAF_cell->Metabolite1 Cathepsin A (CES1 in liver) TFV Tenofovir (TFV) Metabolite1->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP Nucleoside Diphosphate Kinase

Caption: Intracellular activation of Tenofovir Alafenamide (TAF).

Experimental Workflow for In Vivo Efficacy Assessment

The evaluation of FPMPA prodrugs in a clinical or preclinical setting follows a structured workflow to determine both antiviral activity and pharmacokinetic profiles.

Efficacy_Workflow cluster_study In Vivo Study cluster_analysis Sample Analysis cluster_outcome Efficacy & PK/PD Assessment Dosing Prodrug Administration (e.g., Oral TAF or TDF) Sampling Blood Sampling (Plasma and PBMCs) Dosing->Sampling Viral_Load HIV-1 RNA Quantification (RT-qPCR) Sampling->Viral_Load Metabolite_Analysis Intracellular TFV-DP Quantification (LC-MS/MS) Sampling->Metabolite_Analysis Efficacy Antiviral Efficacy (Viral Load Reduction) Viral_Load->Efficacy PK Pharmacokinetic Profile (Intracellular Drug Levels) Metabolite_Analysis->PK

Caption: Workflow for assessing the in vivo efficacy of FPMPA prodrugs.

Conclusion

The development of FPMPA prodrugs represents a significant advancement in antiretroviral therapy. The evolution from early ester-based prodrugs like bis(POC)PMPA to the highly efficient phosphonoamidate prodrug Tenofovir Alafenamide has led to marked improvements in the therapeutic index of tenofovir. TAF's ability to achieve high intracellular concentrations of the active TFV-DP with reduced systemic exposure to tenofovir has established it as a cornerstone of modern HIV treatment and prevention strategies, offering a superior safety profile compared to its predecessor, TDF. Future research may focus on the development of long-acting formulations and further refinements of prodrug design to enhance tissue-specific targeting and further improve patient outcomes.

References

Benchmarking the Safety Profile of (S)-FPMPA Against Other Acyclic Nucleoside Phosphonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine ((S)-FPMPA) with other established acyclic nucleoside phosphonates (ANPs), namely Tenofovir, Adefovir, and Cidofovir. The information presented herein is intended to assist researchers and drug development professionals in evaluating the relative safety of these compounds. The data is supported by a summary of experimental findings and detailed methodologies.

Comparative Safety Data

The following tables summarize the in vitro cytotoxicity of (S)-FPMPA and other ANPs in various cell lines. A higher IC50 (50% inhibitory concentration) or CC50 (50% cytotoxic concentration) value indicates lower cytotoxicity.

CompoundCell LineCytotoxicity (IC50/CC50)Reference
(RS)-FPMPA Human Embryonic Fibroblasts (HEL)≥ 500 µg/mL
Adefovir (PMEA) Human Embryonic Fibroblasts (HEL)43 µg/mL
Tenofovir Human Embryonic Kidney (HEK) 293 cells> 100 µM[1]
Cidofovir Human Embryonic Kidney (HEK) 293 cells61 µM[1]
Adefovir Human Embryonic Kidney (HEK) 293 cells20 µM[1]
Tenofovir Human Renal Proximal Tubule Epithelial Cells (HK-2)9.2 µM (48h), 2.77 µM (72h)
Cidofovir Human Renal Proximal Tubule Epithelial Cells (HK-2)135 µM[2]
Tenofovir Human Liver-derived (HepG2) cells398 µM
Tenofovir Normal Skeletal Muscle cells870 µM
Tenofovir Erythroid Progenitor cells> 200 µM
Cidofovir Erythroid Progenitor cells0.06 - 5 µM
Adefovir Erythroid Progenitor cellsNot specified

Key Findings on Safety Profile

(S)-FPMPA, as part of the racemic mixture (RS)-FPMPA, has demonstrated a significantly lower cytotoxic potential in human embryonic fibroblasts compared to Adefovir. Specifically, the IC50 for (RS)-FPMPA was reported to be at least 11.6 times higher than that of Adefovir, indicating a more favorable in vitro safety profile in this cell line.

In human renal proximal tubule epithelial cells (HK-2), a key model for assessing nephrotoxicity, Cidofovir exhibits a CC50 of 135 µM.[2] Tenofovir, in the same cell line, showed time-dependent cytotoxicity with an IC50 of 9.2 µM after 48 hours of exposure.

Further studies in HEK293 cells overexpressing the human organic anion transporter 1 (OAT1), which is crucial for the uptake of these drugs into renal tubular cells, revealed that the intracellular concentration is a key determinant of cytotoxicity.[1] In this model, Tenofovir exhibited much less intrinsic cytotoxicity compared to both Adefovir and Cidofovir.[1] This suggests that differences in transport and intracellular accumulation play a significant role in the varying nephrotoxic potential of these compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cell viability and can be adapted for specific cell lines and compounds.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50 or CC50).

Materials:

  • Human renal proximal tubule epithelial cells (e.g., HK-2)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics

  • Test compounds: (S)-FPMPA, Tenofovir, Adefovir, Cidofovir

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the plates and add the medium containing the different concentrations of the test compounds. Include wells with medium only (no cells) as a blank and wells with cells and medium without the test compound as a negative control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the negative control (untreated cells). Plot the percentage of viability against the compound concentration and determine the IC50/CC50 value using a suitable software.

Caspase-Glo® 3/7 Assay

This protocol provides a method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.

Materials:

  • Human renal proximal tubule epithelial cells (e.g., HK-2)

  • Cell culture medium

  • Test compounds

  • Caspase-Glo® 3/7 Reagent

  • 96-well white-walled microtiter plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with test compounds as described for the MTT assay.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent directly to each well of the plate.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the data to the number of cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as fold-change in caspase activity compared to untreated control cells.

Signaling Pathways in Acyclic Nucleoside Phosphonate-Induced Nephrotoxicity

The primary mechanism of nephrotoxicity for acyclic nucleoside phosphonates involves their accumulation in the proximal tubule cells of the kidney. This process is mediated by human organic anion transporters (hOATs), particularly hOAT1. Once inside the cells, high concentrations of these drugs can lead to mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis.

The following diagram illustrates the proposed signaling pathway leading to renal cell toxicity.

Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell ANP Acyclic Nucleoside Phosphonates (ANPs) hOAT1 hOAT1 ANP->hOAT1 Uptake ANP_intra Intracellular ANPs hOAT1->ANP_intra Mitochondrion Mitochondrion ANP_intra->Mitochondrion Accumulation & Mitochondrial Stress ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production Stress_Kinases Stress-Activated Protein Kinases (JNK, p38) ROS->Stress_Kinases Activation Caspases Executioner Caspases (Caspase-3, -7) Stress_Kinases->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Proposed signaling pathway for acyclic nucleoside phosphonate-induced nephrotoxicity.

The experimental workflow for assessing in vitro cytotoxicity is a multi-step process that begins with cell culture and culminates in data analysis to determine the compound's safety profile.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Seed Renal Cells in 96-well plates treatment Treat cells with varying concentrations of ANPs start->treatment incubation Incubate for a defined period (e.g., 48h, 72h) treatment->incubation MTT_assay MTT Assay (Cell Viability) incubation->MTT_assay Caspase_assay Caspase-Glo Assay (Apoptosis) incubation->Caspase_assay data_acquisition Measure Absorbance (MTT) or Luminescence (Caspase) MTT_assay->data_acquisition Caspase_assay->data_acquisition data_analysis Data Analysis: Calculate IC50/CC50 and fold-change in caspase activity data_acquisition->data_analysis end End: Comparative Safety Profile Assessment data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity and apoptosis assessment.

The logical relationship for evaluating the safety profile involves a hierarchical approach, starting from broad cytotoxicity screening to more specific mechanistic studies.

Safety_Evaluation_Logic initial_screening Initial Cytotoxicity Screening (e.g., MTT Assay in various cell lines) renal_cell_focus Focused Cytotoxicity in Renal Cells (e.g., HK-2 cells) initial_screening->renal_cell_focus mechanistic_studies Mechanistic Studies renal_cell_focus->mechanistic_studies apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) mechanistic_studies->apoptosis_assay transporter_studies Transporter Involvement Studies (e.g., OAT1-transfected cells) mechanistic_studies->transporter_studies final_assessment Comprehensive Safety Profile Assessment apoptosis_assay->final_assessment transporter_studies->final_assessment

Caption: Logical framework for the in vitro safety evaluation of acyclic nucleoside phosphonates.

References

Safety Operating Guide

Navigating the Safe Disposal of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine, a nucleotide analogue with antiviral properties. Adherence to these guidelines is paramount to ensure personal safety and compliance with regulatory standards.

Hazard and Safety Information

Based on related compounds, 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine may cause skin and eye irritation[1][2]. It is also prudent to consider that related compounds can be toxic if swallowed and may have adverse effects on aquatic life[3][4]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Table 1: Hazard and Precautionary Summary for Related Compounds

Hazard StatementPrecautionary MeasuresSource
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.[1]
Causes serious eye irritation.Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1]
Toxic if swallowed.Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3][4]
Toxic to aquatic life.Avoid release to the environment.[3]

Disposal Procedures for 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of with household garbage or flushed down the drain, as this can have detrimental effects on the environment[3][5].

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept tightly closed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory, preferably within a fume hood to manage any potential vapors[6].

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name: "9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine".

    • Include the approximate quantities of the waste material.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional protocols for waste manifest and pickup scheduling.

    • Disposal should be carried out by a licensed and approved waste disposal contractor.

Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

  • Collect the rinsate as hazardous waste.

  • Once decontaminated, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Wear appropriate PPE, including respiratory protection if dealing with a powder.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS for assistance.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine and associated materials.

start Start: Have waste 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine? is_pure Is it pure compound or contaminated material? start->is_pure pure_compound Pure Compound is_pure->pure_compound Pure contaminated_material Contaminated Material (e.g., gloves, glassware) is_pure->contaminated_material Contaminated collect_waste Collect in a labeled hazardous waste container pure_compound->collect_waste contaminated_material->collect_waste store_waste Store in designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine, a phosphonate nucleotide analog. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles/Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hands Chemical-resistant GlovesImpervious gloves should be worn. Immediately change gloves if they become contaminated.
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A lab coat is the minimum requirement.
Respiratory RespiratorRequired when dusts are generated. Use a particle filter type respirator.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid inhalation of dust or substance.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the substance.

  • Avoid contact with skin, eyes, and clothing.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The compound should be stored locked up or in an area accessible only to qualified or authorized personnel.

  • Store at room temperature unless otherwise specified.

Disposal Plan

Proper disposal of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine and its containers is essential to prevent environmental contamination and comply with regulations.

  • Dispose of the contents and container to an approved waste disposal plant.[2]

  • Do not let the product enter drains.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is required in the event of a spill or personnel exposure.

Spill Response:

  • Evacuate and Secure: Evacuate the immediate danger area and restrict access.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Cover drains to prevent the substance from entering them.

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

    • Collect, bind, and pump off liquid spills.

    • Clean the affected area thoroughly.

  • Consult an Expert: Observe emergency procedures and consult an expert if necessary.

Personnel Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[1][2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Immediately call a POISON CENTER or doctor/physician.[1][2]

Experimental Workflow: Chemical Spill Response

The following diagram illustrates the step-by-step workflow for responding to a chemical spill of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine.

G Chemical Spill Response Workflow A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Evacuate Immediate Area & Secure Access B->C D Wear Appropriate PPE C->D E Contain the Spill (Cover Drains) D->E F Neutralize/Absorb Spill (If Applicable) E->F G Collect Spill Material (Avoid Dust Generation) F->G H Decontaminate the Area G->H I Package & Label Waste H->I J Dispose of Waste (Follow Regulations) I->J K Restock Spill Kit J->K L Report Incident J->L

Caption: Workflow for a safe and effective chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.